6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
Description
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Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGLLSGNJQMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380572 | |
| Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338967-16-1 | |
| Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, a key building block in medicinal chemistry. The document details the core synthetic strategy, rooted in nucleophilic aromatic substitution (SNAr), and presents a well-established, field-proven experimental protocol. The guide elucidates the underlying reaction mechanism, purification techniques, and comprehensive characterization of the target compound. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and actionable experimental procedures.
Introduction: Significance of this compound
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The unique combination of a phenoxy ether linkage, a trifluoromethyl group, and a reactive aldehyde function on a pyridine scaffold makes it a versatile precursor for the development of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the aldehyde group serves as a handle for further chemical modifications. The pyridine core is a common motif in numerous pharmaceuticals. A robust and well-understood synthetic route to this compound is therefore of significant interest to the drug development community.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide (typically chloride) from an electron-deficient aromatic ring by a nucleophile.
Causality behind the Experimental Choice:
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly when substituted with a good leaving group at the 2- or 6-position. The presence of the electron-withdrawing aldehyde group further enhances this electrophilicity. 3-(Trifluoromethyl)phenol, upon deprotonation, forms a potent phenoxide nucleophile that can readily attack the electron-deficient carbon atom bearing the chlorine atom.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Nucleophilic Attack: The phenoxide ion, generated in situ by the deprotonation of 3-(trifluoromethyl)phenol with a base, attacks the C6 position of 6-chloronicotinaldehyde. This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the pyridine ring.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.
An In-Depth Technical Guide to the Putative Mechanisms of Action of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Molecule
The compound 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde represents a unique chemical entity at the intersection of several pharmacologically relevant scaffolds. Its structure, featuring a nicotinaldehyde core, a trifluoromethyl group, and a phenoxy linkage, suggests a multitude of potential biological activities. However, as of the current scientific landscape, a definitive, experimentally validated mechanism of action for this specific molecule remains to be elucidated.
This guide, therefore, embarks on a hypothesis-driven exploration of its potential mechanisms of action. By dissecting the molecule into its constituent functional moieties and drawing parallels with structurally analogous compounds, we can propose several plausible biological targets and pathways. This document is intended to serve as a foundational resource for researchers, providing not only theoretical frameworks but also detailed, actionable experimental protocols to systematically investigate and ultimately unveil the true pharmacological character of this compound. Our approach is grounded in scientific integrity, leveraging established principles of medicinal chemistry and pharmacology to build a logical and testable set of hypotheses.
Part 1: The Aldehyde Dehydrogenase (ALDH) Inhibition Hypothesis
The most conspicuous functional group in this compound is the aldehyde moiety. Aldehydes are known to be reactive and can serve as substrates or inhibitors for a variety of enzymes. Among these, the aldehyde dehydrogenase (ALDH) superfamily is a particularly compelling putative target.
Rationale for the ALDH Inhibition Hypothesis
The ALDH superfamily of enzymes is crucial for the detoxification of both endogenous and exogenous aldehydes[1]. Inhibition of ALDH can lead to the accumulation of toxic aldehydes, a mechanism that has been exploited for therapeutic purposes[2][3]. Nicotinaldehyde derivatives, in particular, have been shown to be potent inhibitors of nicotinamidases, enzymes that possess a catalytic cysteine residue in their active site, akin to ALDHs[4][5]. The proposed mechanism involves the formation of a thiohemiacetal complex between the aldehyde and the catalytic cysteine[4][5].
The trifluoromethyl group on the phenoxy ring of our target molecule is known to enhance lipophilicity and metabolic stability, which could facilitate its entry into cells and its interaction with the hydrophobic pockets within the ALDH active site[6].
Proposed Molecular Mechanism of ALDH Inhibition
We hypothesize that this compound acts as a competitive or mixed-type inhibitor of one or more ALDH isozymes. The aldehyde group is likely to be the primary pharmacophore, forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. The trifluoromethylphenoxy portion of the molecule would then occupy adjacent hydrophobic pockets, contributing to the binding affinity and potentially conferring selectivity for specific ALDH isozymes.
Caption: Proposed interaction of the compound with the ALDH active site.
Experimental Protocol for ALDH Activity Assay
This protocol is adapted from established colorimetric and fluorometric assays for ALDH activity[7][8].
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 8.0.
- Substrate: 4 mM acetaldehyde solution.
- Cofactor: 10 mM NAD+ solution.
- Developer: Reconstituted developer solution (as per commercial kit instructions).
- Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
2. Assay Procedure (96-well plate format):
- Add 50 µL of Assay Buffer to each well.
- Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of Assay Buffer to the control wells.
- Add 10 µL of a purified ALDH isozyme (e.g., ALDH1A1 or ALDH2) to all wells.
- Incubate at 37°C for 15 minutes.
- Add 10 µL of the NAD+ solution to all wells.
- Initiate the reaction by adding 10 µL of the acetaldehyde solution to all wells.
- Immediately add 10 µL of the developer reagent to all wells.
- Measure the absorbance at 450 nm (for colorimetric assays) or fluorescence at Ex/Em = 530/590 nm (for fluorometric assays) every minute for 20-30 minutes.
3. Data Analysis:
- Calculate the rate of reaction (V) for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
| Parameter | Hypothetical Value |
| Target Isozyme | ALDH1A1 |
| IC50 | To be determined |
| Inhibition Type | Competitive/Mixed |
| Ki | To be determined |
Part 2: The Phosphodiesterase (PDE) Inhibition Hypothesis
The presence of a heterocyclic ring system and a trifluoromethyl group are features found in some phosphodiesterase (PDE) inhibitors[9][10][11]. PDEs are a superfamily of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a vast array of signaling pathways[12].
Rationale for the PDE Inhibition Hypothesis
While the structural similarity to known PDE inhibitors is less direct than for ALDH, the overall physicochemical properties of this compound make it a candidate for interaction with the hydrophobic catalytic pocket of PDEs. The trifluoromethyl group, in particular, can enhance binding affinity to protein targets[6].
Proposed Molecular Mechanism of PDE Inhibition
We propose that this compound could act as a competitive inhibitor of one or more PDE isozymes. The pyridine and phenoxy rings may mimic the purine ring of the natural substrates (cAMP or cGMP), allowing the molecule to bind to the active site. The trifluoromethyl group would likely project into a hydrophobic sub-pocket, contributing to the binding energy.
Caption: A general workflow for a phosphodiesterase inhibition assay.
Experimental Protocol for PDE Inhibition Assay
This protocol is based on a fluorescence polarization assay, a common method for measuring PDE activity[13][14].
1. Reagent Preparation:
- PDE Assay Buffer: Commercially available or laboratory-prepared buffer suitable for the specific PDE isozyme.
- PDE Enzyme: Purified recombinant PDE isozyme (e.g., PDE4B, PDE5A).
- Substrate: Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP).
- Binding Agent: A specific binding agent that binds to the fluorescent monophosphate product.
- Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in PDE Assay Buffer.
2. Assay Procedure (384-well plate format):
- Add 5 µL of the test compound dilutions to the wells.
- Add 5 µL of the diluted PDE enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 10 µL of the fluorescently labeled substrate to all wells.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10 µL of the binding agent.
- Incubate for 30 minutes at room temperature.
- Measure fluorescence polarization using a suitable plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition based on the change in fluorescence polarization.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value using a sigmoidal dose-response curve fit.
| Parameter | Hypothetical Value |
| Target Isozyme | PDE4B / PDE5A |
| IC50 | To be determined |
| Inhibition Type | Competitive |
| Ki | To be determined |
Part 3: The GABA-A Receptor Modulation Hypothesis
The pyridine core of this compound is a structural motif present in various compounds that modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system[15][16][17][18].
Rationale for the GABA-A Receptor Modulation Hypothesis
GABA-A receptors are ligand-gated ion channels that are targets for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids[19]. The diversity of binding sites on the GABA-A receptor complex allows for modulation by a wide variety of chemical structures. The presence of the pyridine ring in our test compound suggests a potential interaction with one of these sites.
Proposed Molecular Mechanism of GABA-A Receptor Modulation
We hypothesize that this compound could act as a positive or negative allosteric modulator of the GABA-A receptor. It is unlikely to bind to the GABA binding site itself but may interact with an allosteric site, such as the benzodiazepine binding site or a novel site. This interaction would alter the conformation of the receptor, thereby potentiating or inhibiting the GABA-induced chloride ion flux.
Caption: Allosteric modulation of the GABA-A receptor signaling pathway.
Experimental Protocol for GABA-A Receptor Binding Assay
This protocol describes a radioligand competition binding assay to determine if the test compound interacts with the benzodiazepine binding site on the GABA-A receptor[20][21][22].
1. Membrane Preparation:
- Homogenize rat brains in a sucrose buffer.
- Perform differential centrifugation to isolate the crude synaptic membrane fraction.
- Wash the membranes multiple times in a Tris-HCl buffer.
- Resuspend the final membrane pellet in binding buffer and store at -80°C.
2. Binding Assay Procedure:
- Thaw the prepared membranes and wash them twice with binding buffer.
- In a 96-well plate, add:
- 50 µL of binding buffer.
- 25 µL of the test compound dilutions (ranging from 1 nM to 100 µM).
- 25 µL of a radioligand specific for the benzodiazepine site (e.g., [3H]Flunitrazepam) at a concentration close to its Kd.
- 100 µL of the membrane preparation.
- For non-specific binding, use a high concentration of a known benzodiazepine (e.g., 10 µM Diazepam).
- Incubate at 4°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
- Subtract the non-specific binding from all measurements to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
| Parameter | Hypothetical Value |
| Radioligand | [3H]Flunitrazepam |
| IC50 | To be determined |
| Ki | To be determined |
Conclusion and Future Directions
This guide has outlined three plausible, experimentally testable mechanisms of action for this compound. The proposed inhibition of aldehyde dehydrogenase, modulation of phosphodiesterase activity, or interaction with GABA-A receptors are all grounded in the known pharmacology of its structural components. The provided experimental protocols offer a clear path forward for the empirical investigation of these hypotheses.
It is crucial to recognize that these proposed mechanisms are not mutually exclusive. This compound could exhibit polypharmacology, acting on multiple targets to produce a complex biological effect. The next steps in the research process should involve the systematic execution of the outlined assays. Positive results in any of these will warrant further investigation, including determination of selectivity across isozymes or receptor subtypes, and ultimately, validation in cellular and in vivo models. Through this rigorous, hypothesis-driven approach, the scientific community can illuminate the true mechanism of action of this novel chemical entity and unlock its potential therapeutic applications.
References
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Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews.[Link][2]
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Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC. PubMed Central.[Link][15]
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Discovery of 3-trifluoromethyl-substituted pyrazoles as selective phosphodiesterase 10A inhibitors for orally attenuating isoprenaline-induced cardiac hypertrophy. ResearchGate.[Link][9]
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HK1066546B - Trifluoromethylpurines as phosphodiesterase 4 inhibitors - Google Patents. Google Patents.[10]
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GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC. National Institutes of Health.[Link][17]
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An In-depth Technical Guide to the Structural Analysis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, a molecule of interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a phenoxy ether linkage onto the nicotinaldehyde scaffold imparts unique physicochemical properties that warrant detailed structural elucidation.[1][2] This document outlines a multi-pronged analytical approach, integrating spectroscopic and crystallographic techniques with computational modeling. While specific experimental data for this exact molecule is not widely published, this guide synthesizes established methodologies and data from structurally related compounds to provide a robust, predictive, and practical workflow for its characterization. The protocols and theoretical discussions herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Fluorinated Phenoxypyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[2] Functionalization of this core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a phenoxy group at the 6-position can modulate receptor binding and metabolic stability. Furthermore, the trifluoromethyl moiety is a key functional group in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] The combination of these structural features in this compound suggests its potential as a valuable building block for novel therapeutic agents or functional materials. A thorough structural analysis is paramount to understanding its chemical behavior and to guide its application in drug discovery and development.
Molecular and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on a detailed structural analysis.
| Property | Value | Source |
| CAS Number | 338967-16-1 | [3][4] |
| Molecular Formula | C₁₃H₈F₃NO₂ | [3][4] |
| Molecular Weight | 267.20 g/mol | [3][4] |
Synthesis and Purification
Proposed Synthetic Workflow
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An In-depth Technical Guide to the Anticipated Biological Activity of 6-[3-(Trtrifluoromethyl)phenoxy]nicotinaldehyde
A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. While direct experimental data on this specific molecule is not yet extensively published, its constituent moieties—a nicotinaldehyde core, a trifluoromethyl group, and a phenoxy linker—are well-represented in a multitude of biologically active agents. By dissecting the known structure-activity relationships of these components, this document outlines a reasoned hypothesis for the compound's potential therapeutic applications, proposes putative mechanisms of action, and provides detailed, field-proven experimental protocols for its systematic evaluation. This guide is intended to serve as a foundational resource for researchers initiating projects on this promising, yet underexplored, chemical entity.
Introduction: Deconstructing the Therapeutic Potential
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound this compound presents a compelling scaffold for investigation, integrating three key pharmacophoric elements:
-
The Nicotinaldehyde Scaffold: Derivatives of nicotinaldehyde are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The pyridine ring is a privileged structure in medicinal chemistry, capable of participating in a variety of non-covalent interactions with biological targets.
-
The Trifluoromethyl Moiety: The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[6][7] These properties can translate to improved pharmacokinetic and pharmacodynamic profiles.
-
The Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for interaction with its biological target. Aryl ethers are common features in a wide range of approved drugs.
This guide will, therefore, explore the synergistic potential of these structural features and propose a strategic approach to unlocking the therapeutic value of this compound.
Postulated Biological Activities and Underlying Mechanisms
Based on a comprehensive analysis of structurally related compounds, we hypothesize that this compound may exhibit significant activity in the following therapeutic areas:
Anticancer Activity
The presence of the trifluoromethylphenyl group suggests a potential for anticancer efficacy.[6] Many kinase inhibitors and other anticancer agents incorporate this feature to enhance their activity.
Proposed Mechanism of Action:
-
Kinase Inhibition: The molecule could potentially inhibit protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways. The pyridine nitrogen and the aldehyde oxygen could act as hydrogen bond acceptors, while the trifluoromethylphenyl group could engage in hydrophobic interactions within the ATP-binding pocket of a target kinase.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either intrinsic or extrinsic apoptotic pathways.
Caption: Postulated anticancer mechanisms of action.
Antimicrobial and Antifungal Activity
Nicotinaldehyde derivatives have demonstrated notable activity against a range of microbial pathogens.[2][4][5]
Proposed Mechanism of Action:
-
Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Membrane Integrity: The lipophilic nature of the trifluoromethylphenyl group may facilitate the compound's insertion into and disruption of microbial cell membranes.
A Strategic Framework for Experimental Validation
To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended.
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6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde derivatives synthesis
An In-depth Technical Guide to the Synthesis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde and Its Derivatives
Introduction: Strategic Importance of a Privileged Scaffold
The this compound scaffold represents a cornerstone in modern medicinal chemistry. This diaryl ether linkage, connecting a pyridine-3-carbaldehyde moiety with a trifluoromethyl-substituted phenol, is not merely an academic curiosity; it is a "privileged scaffold" integral to the structure of numerous biologically active agents. Its most notable application is as a key intermediate in the synthesis of multi-kinase inhibitors, such as the FDA-approved drug Sorafenib, used in the treatment of advanced renal cell and hepatocellular carcinoma.[1]
The trifluoromethyl (-CF3) group is a critical bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile. The pyridine aldehyde provides a versatile chemical handle for extensive derivatization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
This guide provides a comprehensive overview of the primary synthetic routes to this compound, delves into the mechanistic underpinnings of the key chemical transformations, presents a detailed experimental protocol, and explores subsequent derivatizations to highlight the scaffold's utility in drug discovery.
Part 1: Core Synthetic Strategy & Mechanistic Insights
The formation of the diaryl ether bond is the central challenge in synthesizing the target scaffold. The most direct and industrially relevant approach is through a Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr Pathway: An Electron-Deficient System
Aromatic rings are typically electron-rich and thus react with electrophiles. However, they can be rendered susceptible to nucleophilic attack if they possess potent electron-withdrawing groups (EWGs).[2][3] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified in 6-halonicotinaldehydes, where the ring nitrogen and the aldehyde group (at the 3-position) work in concert to withdraw electron density, particularly from the C2, C4, and C6 positions. This electronic deficit makes the C6 position, bearing a suitable leaving group (e.g., -Cl, -F), highly electrophilic and ripe for attack by a nucleophile.
The reaction proceeds via an addition-elimination mechanism .
-
Nucleophilic Addition: The nucleophile, in this case, the 3-(trifluoromethyl)phenoxide anion, attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom and the oxygen of the aldehyde group, providing substantial stabilization.[2][4]
-
Elimination (Rearomatization): The complex collapses, expelling the leaving group (halide ion) and restoring the aromaticity of the pyridine ring to yield the final diaryl ether product.
Caption: Figure 1: SNAr Mechanism for Diaryl Ether Synthesis.
Causality of Experimental Choices
-
Choice of Halogen: While 6-fluoronicotinaldehyde is often more reactive (fluorine is highly activating for SNAr), 6-chloronicotinaldehyde is typically more cost-effective and readily available, making it a common choice for large-scale synthesis.[6]
-
Base: A base is required to deprotonate the 3-(trifluoromethyl)phenol, generating the more potent phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7][8] The choice depends on the reactivity of the halide and the desired reaction temperature.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, and they can accommodate the high temperatures often required to drive the reaction to completion.[9]
Alternative Synthetic Routes
While SNAr is dominant, other cross-coupling strategies can achieve the C-O bond formation.
-
Ullmann Condensation: This classic reaction uses a copper catalyst to couple an aryl halide with a phenol.[10][11] Traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), but modern protocols have been developed with improved catalysts and ligands that allow for milder conditions.[9][12][13]
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This powerful method uses a palladium catalyst with specialized phosphine ligands to form the diaryl ether bond.[14][15] It offers broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation, but the cost and sensitivity of the palladium catalysts can be a consideration.[16]
Part 2: A Validated Experimental Protocol
This protocol describes a robust procedure for the synthesis of this compound via SNAr reaction.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Sample Amount |
| 6-Chloronicotinaldehyde | 141.55 | 1.0 | 5.00 g |
| 3-(Trifluoromethyl)phenol | 162.11 | 1.1 | 6.25 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 9.75 g |
| Anhydrous DMF | - | - | 50 mL |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica Gel | - | - | As needed |
Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen inlet, temperature probe, separatory funnel, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Setup: Assemble a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet. Purge the system with nitrogen for 15 minutes.
-
Reagent Addition: To the flask, add 6-chloronicotinaldehyde (5.00 g), 3-(trifluoromethyl)phenol (6.25 g), and anhydrous potassium carbonate (9.75 g).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 250 mL of cold water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 25% ethyl acetate).
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.
Part 3: Derivatization for Drug Discovery
The true power of the this compound scaffold lies in the reactivity of its aldehyde group, which serves as a gateway to a vast array of derivatives. A prominent example is its use in synthesizing urea-based kinase inhibitors like Sorafenib.[1][17]
Caption: Figure 2: Workflow for Synthesis and Derivatization.
Synthesis of a Sorafenib-like Urea Derivative
This process typically involves converting the aldehyde to an amine, which is then reacted with an appropriate isocyanate. While the actual Sorafenib synthesis starts from a related picolinamide, the principle of urea formation is identical and demonstrates the utility of the core scaffold.[18][19]
-
Reductive Amination: The aldehyde can be converted to a primary amine via reductive amination. This can be achieved by reacting the aldehyde with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride).
-
Urea Formation: The resulting amine intermediate is then reacted with a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in an inert solvent like dichloromethane to form the final urea-containing derivative.[19]
This modular approach allows for the rapid synthesis of a library of compounds by varying both the phenoxy component in the initial SNAr step and the isocyanate in the final derivatization step, facilitating structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound derivatives is a well-established and highly valuable process in pharmaceutical research and development. The core transformation, a nucleophilic aromatic substitution, is efficient and scalable, benefiting from the inherent electronic properties of the pyridine ring. The aldehyde functionality provides a versatile platform for extensive chemical modification, enabling the creation of complex molecules with significant therapeutic potential. A thorough understanding of the underlying reaction mechanisms and the strategic selection of reagents and conditions are paramount to the successful application of this powerful synthetic methodology.
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Harnessing the Power of Three Fluorines: A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethyl-Containing Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules represents a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and metabolic stability—profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide provides an in-depth technical exploration of the methodologies for synthesizing novel trifluoromethyl-containing compounds. We will dissect the mechanistic underpinnings of key synthetic strategies, including nucleophilic, electrophilic, and radical trifluoromethylation pathways. Furthermore, this document offers detailed, field-proven protocols and visual workflows to empower researchers in the rational design and execution of experiments aimed at leveraging the transformative potential of the trifluoromethyl group.
The Trifluoromethyl Group: A Paradigm Shift in Molecular Design
The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a parent molecule, a fact that has been instrumental in the development of numerous successful pharmaceuticals and agrochemicals.[4][5] Approximately 20% of all pharmaceuticals contain fluorine, with the CF3 group being a prominent feature.[4] The rationale for this prevalence lies in the predictable and beneficial modifications it imparts.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] This increased stability translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1]
-
Lipophilicity and Bioavailability: The CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes, thereby improving its oral bioavailability and permeability across the blood-brain barrier.[1][3]
-
Binding Affinity: The steric bulk and unique electronic nature of the trifluoromethyl group can lead to enhanced binding affinity with biological targets through favorable van der Waals forces, dipole-dipole interactions, and halogen bonding.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions and solubility.
Quantitative Impact on Physicochemical Properties
To illustrate these effects, the following table compares key properties of trifluoromethylated compounds with their non-fluorinated analogs.
| Property | Non-Fluorinated Analog | Trifluoromethylated Analog | Rationale for Change |
| LogP (Lipophilicity) | Varies | Typically Increased | The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88).[1] |
| Metabolic Half-life | Varies | Significantly Increased | High C-F bond energy resists metabolic degradation.[3] |
| pKa of Proximal Amine | ~9-10 | ~7-8 | The strong electron-withdrawing effect of the CF3 group stabilizes the protonated form. |
| Binding Affinity (Ki) | Varies | Often Decreased (Improved) | Enhanced hydrophobic and electrostatic interactions within the binding pocket.[1] |
Synthetic Strategies for Trifluoromethylation: A Mechanistic Overview
The development of reliable methods for introducing the CF3 group has been a major focus of synthetic organic chemistry. Modern approaches can be broadly categorized into nucleophilic, electrophilic, and radical pathways, each with its own set of reagents and mechanistic intricacies.
Nucleophilic Trifluoromethylation
In nucleophilic trifluoromethylation, a trifluoromethyl anion (CF3⁻) or its synthetic equivalent is reacted with an electrophilic substrate.[6][7] The primary challenge lies in the inherent instability of the CF3⁻ anion, which readily decomposes to difluorocarbene and a fluoride ion.[6] Consequently, reagents have been developed that generate the trifluoromethyl anion in situ in a controlled manner.
The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent .[8][9] This reagent requires a nucleophilic activator, such as a fluoride source, to initiate the transfer of the CF3 group to electrophiles like aldehydes, ketones, and imines.[9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde substrate (1.0 equiv) and dry tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv).
-
Initiation: Cool the reaction mixture to 0 °C and add a solution of tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1.0 M in THF) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that formally delivers a trifluoromethyl cation (CF3⁺).[6][10] While the free CF3⁺ cation is extremely difficult to generate, a variety of shelf-stable reagents have been developed that serve as effective electrophilic CF3 sources.[11][12] These are typically hypervalent iodine compounds or sulfonium salts.
Prominent examples include Togni's reagents (hypervalent iodine(III)-CF3 reagents) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[6][10][11] These reagents are versatile and can trifluoromethylate a wide range of soft and hard nucleophiles, including β-ketoesters, enamines, thiols, and arenes.[6][13]
Caption: Generalized electrophilic trifluoromethylation pathway.
Radical Trifluoromethylation
Radical trifluoromethylation utilizes the trifluoromethyl radical (•CF3) as the key reactive intermediate.[14] This approach has gained significant traction due to its compatibility with a broad range of functional groups and its applicability in late-stage functionalization. The •CF3 radical can be generated from various precursors under thermal, photochemical, or redox conditions.
A widely used precursor for generating the •CF3 radical is sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent .[14][15][16] In the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), the Langlois reagent undergoes a single-electron transfer (SET) process to release the •CF3 radical.[15]
Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under exceptionally mild conditions.[17][18] In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state.[19][20] This excited-state catalyst can then engage in an electron transfer event with a CF3 source, such as trifluoromethyl iodide (CF3I), to generate the •CF3 radical.[18][19] This method has been successfully applied to the trifluoromethylation of alkenes and arenes.[18]
Caption: Experimental workflow for photoredox trifluoromethylation.
Building Block Strategies
An alternative and powerful approach to synthesizing complex trifluoromethylated molecules is the use of pre-functionalized trifluoromethyl-containing building blocks.[21][22] These synthons can be incorporated into larger molecular frameworks using standard synthetic transformations, such as cross-coupling reactions, cyclizations, and condensations.[22][23] This strategy is particularly valuable for ensuring the precise placement of the CF3 group within a target molecule.
Commonly Used CF3-Containing Building Blocks
| Building Block | Structure | Synthetic Utility |
| Trifluoroethanol | CF3CH2OH | Introduction of the trifluoroethoxy group. |
| Trifluoroacetic Acid | CF3COOH | Acylation, esterification, and as a starting material for other CF3-containing reagents. |
| 3,3,3-Trifluoropropene | CH2=CHCF3 | Used in cycloaddition and addition reactions. |
| Trifluoromethylated Alkynes | R-C≡C-CF3 | Versatile intermediates for the synthesis of various fluorinated molecules.[21] |
| Trifluoromethylated Heterocycles | Various | Direct incorporation of a CF3-functionalized ring system.[5][24] |
Conclusion and Future Perspectives
The development of synthetic methodologies for the introduction of trifluoromethyl groups has revolutionized drug discovery and materials science.[1][2] The field continues to evolve, with a strong emphasis on developing more efficient, selective, and sustainable catalytic methods.[4][25] The advent of photoredox catalysis has opened new avenues for late-stage trifluoromethylation under mild conditions, a trend that is expected to continue.[17][18] Future research will likely focus on the development of enantioselective trifluoromethylation reactions to access chiral CF3-containing molecules, as well as the discovery of novel trifluoromethylating reagents with improved reactivity and broader substrate scope.[6][19] The strategic application of these methods will undoubtedly lead to the discovery of new and improved pharmaceuticals, agrochemicals, and advanced materials.
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Introduction
6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, which combines a nicotinaldehyde core with a trifluoromethylphenoxy moiety, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents.[2][3] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[4][5] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound, ensuring reliable and reproducible results in downstream applications.
This guide provides a comprehensive overview of the theoretical and practical aspects of the spectroscopic characterization of this compound. We will delve into the principles of key spectroscopic techniques, predict the expected spectral features based on the molecule's structure, and provide detailed experimental protocols for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound, with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol , forms the basis for all spectroscopic interpretations.[6] A key aspect of its structure is the presence of distinct aromatic systems—the pyridine ring and the trifluoromethyl-substituted benzene ring—linked by an ether bond. The aldehyde functional group and the trifluoromethyl group will give rise to characteristic signals in various spectra.
Workflow for Spectroscopic Characterization
Caption: Overall workflow for the comprehensive spectroscopic characterization of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the pyridine and benzene rings, as well as the aldehyde proton.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethyl group, the pyridine nitrogen, and the aldehyde carbonyl group. Protons on the pyridine ring are expected to be deshielded and appear at higher chemical shifts compared to those on the benzene ring.[7]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | Singlet | - |
| Pyridine-H (ortho to -CHO) | 8.8 - 9.0 | Doublet | ~2-3 |
| Pyridine-H (meta to -CHO) | 8.2 - 8.4 | Doublet of doublets | ~8-9, ~2-3 |
| Pyridine-H (para to -CHO) | 7.2 - 7.4 | Doublet | ~8-9 |
| Benzene-H (ortho to -OAr) | 7.6 - 7.8 | Multiplet | - |
| Benzene-H (meta to -OAr) | 7.4 - 7.6 | Multiplet | - |
| Benzene-H (para to -OAr) | 7.3 - 7.5 | Multiplet | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.[8]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.[9]
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a short relaxation delay.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required. The spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Spectral Data
The chemical shifts of the carbon atoms will be influenced by their hybridization and the electronic effects of neighboring substituents. The carbonyl carbon of the aldehyde will be the most deshielded, appearing at a high chemical shift. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[10]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 190 - 195 |
| Pyridine C (ipso to -OAr) | 160 - 165 |
| Pyridine C (ortho to -CHO) | 150 - 155 |
| Pyridine C (ipso to -CHO) | 135 - 140 |
| Pyridine C (meta to -CHO) | 125 - 130 |
| Pyridine C (para to -CHO) | 115 - 120 |
| Benzene C (ipso to -OAr) | 155 - 160 |
| Benzene C (ipso to -CF₃) | 130 - 135 (quartet) |
| Benzene C (ortho to -CF₃) | 120 - 125 |
| Benzene C (meta to -CF₃) | 130 - 135 |
| Benzene C (para to -CF₃) | 125 - 130 |
| Trifluoromethyl C | 120 - 125 (quartet) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Acquisition:
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low sensitivity of ¹³C.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic rings, ether linkage, and the trifluoromethyl group.
Predicted FT-IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2750 | Medium, often two bands |
| C=O stretch (aldehyde) | 1710 - 1690 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (ether) | 1260 - 1200 | Strong |
| C-F stretch (trifluoromethyl) | 1350 - 1100 | Strong, often multiple bands |
Reference: FT-IR functional group correlation tables.[11][12]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition:
-
Place the sample in the instrument and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 267.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.
-
Major Fragmentation Pathways:
-
Loss of the aldehyde group (-CHO) resulting in a fragment at m/z 238.
-
Cleavage of the ether bond, leading to fragments corresponding to the phenoxy-trifluoromethyl radical and the nicotinaldehyde cation (or vice versa).
-
Loss of a trifluoromethyl radical (-CF₃) from the molecular ion.
-
Molecular Structure and Key Fragments
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An In-depth Technical Guide to the Preliminary Toxicological Investigation of 6-[3-(Tranquil)phenoxy]nicotinaldehyde
<
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological assessment of the novel chemical entity, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. The strategic incorporation of a trifluoromethyl group and a phenoxy nicotinaldehyde scaffold suggests a potential for significant biological activity, necessitating a thorough and early evaluation of its safety profile.[1][2] This document outlines a multi-tiered, mechanism-driven approach to toxicity testing, beginning with in silico predictions and progressing through a suite of in vitro and in vivo assays. The causality behind experimental choices is detailed, ensuring a scientifically rigorous and efficient evaluation process. Protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to identify potential liabilities of this compound and make informed decisions in the early stages of its development.
Introduction: The Rationale for a Focused Toxicological Investigation
The chemical structure of this compound presents a compelling case for a focused toxicological investigation. The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][3] These properties, while beneficial for therapeutic efficacy, can also influence a molecule's toxicity profile.[4][5] The nicotinaldehyde scaffold, a substituted pyridine, is a common feature in many biologically active compounds.[2] The aldehyde functional group, in particular, is a site of potential reactivity.
Given these structural alerts, a preliminary toxicological investigation is not merely a regulatory formality but a critical step in understanding the compound's potential risks and de-risking its development pathway.[6] Early identification of potential toxicities allows for informed decisions, potentially saving significant time and resources in the long run.[7] This guide will detail a logical progression of studies, from computational predictions to cellular and whole-animal models, to build a comprehensive preliminary safety profile.
Predicted Toxicological Profile: An In Silico Approach
Before embarking on extensive laboratory-based studies, a thorough in silico analysis can provide valuable initial insights into the potential toxicological liabilities of this compound.
Structural Alerts and Potential for Reactivity
The aldehyde functional group is a key structural feature that warrants careful consideration. Aldehydes can be electrophilic and may react with nucleophilic biomolecules such as proteins and DNA, potentially leading to cytotoxicity or genotoxicity. The trifluoromethyl group, while generally increasing metabolic stability, can influence the electronic properties of the aromatic rings, which may affect its interaction with metabolizing enzymes and biological targets.[4][8]
ADME Predictions
Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. Understanding these parameters is crucial as they directly impact the compound's concentration and persistence at target organs, which in turn influences its toxicity.[9] The lipophilicity conferred by the trifluoromethyl and phenoxy groups may enhance membrane permeability and distribution into tissues, but could also lead to bioaccumulation.[4]
In Vitro Toxicity Assessment: A Multi-Parametric Approach
In vitro assays are fundamental to the early assessment of a compound's toxicity, offering a cost-effective and high-throughput means to screen for potential liabilities before moving to more complex in vivo studies.[10][11] A battery of in vitro tests is recommended to cover a range of toxicological endpoints.
General Cytotoxicity
The initial step in in vitro evaluation is to determine the compound's general cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the concentrations at which the compound elicits a toxic response.
Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Liver Carcinoma | Represents a primary site of metabolism and potential hepatotoxicity.[12] |
| HEK293 | Human Embryonic Kidney | Assesses potential for nephrotoxicity.[13] |
| A representative cancer cell line | e.g., MCF-7 (Breast) | If the compound has a potential therapeutic application in oncology, this assesses on-target vs. off-target toxicity.[13] |
| A non-cancerous cell line | e.g., Primary Human Hepatocytes | Considered the "gold standard" for in vitro liver models to predict in vivo metabolism and toxicity.[14] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[16]
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[17][18] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[18]
The Ames test is a widely used method to identify substances that can produce gene mutations.[7][19] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a compound can cause a reversion to the wild-type phenotype, allowing the bacteria to grow on a histidine-free medium.
Experimental Workflow:
Caption: Workflow for an in vivo acute oral toxicity study (OECD 425).
Data Interpretation and Next Steps
The collective data from the in silico, in vitro, and in vivo studies will provide a preliminary toxicological profile of this compound.
Table 2: Summary of Potential Toxicological Endpoints and Corresponding Assays
| Toxicological Endpoint | In Silico | In Vitro | In Vivo |
| General Toxicity | N/A | MTT Assay | Acute Oral Toxicity Study |
| Genotoxicity | Structural Alerts | Ames Test, Micronucleus Assay | N/A in preliminary screen |
| Hepatotoxicity | N/A | Hepatocyte/Liver Slice Assays | Gross Necropsy |
| Cardiotoxicity | N/A | hiPSC-CM Assays | N/A in preliminary screen |
A "weight-of-evidence" approach should be used to interpret the findings. [20]If significant toxicities are identified, further mechanistic studies may be warranted to understand the underlying pathways. Conversely, a favorable preliminary safety profile would support the progression of the compound to more extensive preclinical development. [21]
Conclusion
The preliminary toxicological investigation of this compound is a critical undertaking that requires a systematic and scientifically sound approach. By integrating in silico predictions with a carefully selected battery of in vitro and in vivo assays, researchers can efficiently identify potential safety liabilities and make informed decisions about the future development of this promising compound. This guide provides a robust framework for conducting such an investigation, emphasizing the importance of mechanistic understanding and regulatory compliance.
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Methodological & Application
The Strategic Application of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde in Modern Drug Discovery
Introduction: The Value Proposition of a Fluorinated Heterocycle
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties.[1] When appended to a heteroaromatic system such as pyridine, it can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] This application note delves into the multifaceted utility of a specific, high-value building block, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, in drug discovery programs. We will explore its application as a key intermediate in the synthesis of potent kinase inhibitors, with a particular focus on the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical target in oncology and immunology.
The unique arrangement of the trifluoromethyl group on the phenoxy moiety and the reactive aldehyde on the pyridine ring makes this compound a versatile synthon for generating libraries of novel chemical entities. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the entire molecule and its interactions with biological targets.[3] This guide will provide detailed protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds, empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.
Core Application: A Gateway to Potent CSF-1R Kinase Inhibitors
A prime example of the utility of trifluoromethyl-substituted nicotinaldehydes is in the synthesis of potent kinase inhibitors. A structurally related compound, 6-(trifluoromethyl)nicotinaldehyde, serves as a key intermediate in the synthesis of Pexidartinib, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[3] Pexidartinib is an FDA-approved therapeutic for tenosynovial giant cell tumor and demonstrates the clinical significance of this molecular scaffold.[4]
CSF-1R is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[5][6] Dysregulation of the CSF-1R signaling pathway is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[6] The trifluoromethylpyridine moiety present in Pexidartinib is crucial for its potent and selective inhibition of CSF-1R.[4]
The following sections will provide a detailed protocol for a plausible synthetic route to a Pexidartinib analog starting from this compound, followed by a comprehensive guide to assessing the biological activity of the synthesized compounds against CSF-1R.
Quantitative Profile of Pexidartinib
To provide a benchmark for newly synthesized analogs, the inhibitory activity of Pexidartinib against its primary targets is summarized below.
| Target Kinase | IC50 (nM) | Reference |
| CSF-1R | 20 | [4] |
| KIT | 10 | [4] |
| FLT3 | 160 | [4] |
Experimental Protocols
Part 1: Synthesis of a Novel CSF-1R Inhibitor Analog
This section outlines a representative synthetic protocol for the preparation of a novel CSF-1R inhibitor analog using this compound as a key starting material. The proposed synthesis involves a reductive amination reaction to couple the aldehyde with a suitable amine-containing fragment, a common and robust method in medicinal chemistry for forging carbon-nitrogen bonds.
Workflow for the Synthesis of a Pexidartinib Analog
Caption: Synthetic workflow for a novel CSF-1R inhibitor analog.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) is added the selected amine-containing heterocycle (1.1 eq), for instance, 5-(aminomethyl)-2-chloropyridine.
-
Schiff Base Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with dichloromethane (DCM) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine product.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS).
Part 2: Biological Evaluation of Synthesized Compounds
This section provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of the newly synthesized compounds against CSF-1R. The assay is based on the principle of monitoring the nuclear translocation of a fluorescently tagged downstream signaling molecule, STAT1, upon CSF-1R activation.
Workflow for the CSF-1R Cell-Based Assay
Caption: Workflow for a high-content screening assay for CSF-1R inhibitors.
Step-by-Step Biological Assay Protocol:
-
Cell Culture: A U2OS cell line stably co-expressing human CSF-1R and a GFP-STAT1 fusion protein is used. Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial dilution of each compound is prepared in a culture medium. The cells are treated with the compounds at various final concentrations (typically ranging from 0.1 nM to 10 µM) and incubated for 1 hour. Control wells should contain DMSO at the same final concentration as the compound-treated wells.
-
Stimulation: Following compound incubation, the cells are stimulated with recombinant human macrophage colony-stimulating factor (rhM-CSF) at a final concentration of approximately 300 ng/mL to induce CSF-1R activation and subsequent GFP-STAT1 nuclear translocation. A set of unstimulated control wells should also be included. The plates are then incubated for 30 minutes.
-
Cell Staining and Imaging: After stimulation, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are stained with a fluorescent dye such as Hoechst 33342. The plates are then imaged using a high-content imaging system.
-
Image and Data Analysis: Automated image analysis software is used to quantify the nuclear translocation of GFP-STAT1. The ratio of nuclear to cytoplasmic GFP fluorescence intensity is calculated for each cell. The average ratio for each well is then determined. The data is normalized to the positive (rhM-CSF stimulated, DMSO control) and negative (unstimulated) controls. The half-maximal inhibitory concentration (IC50) values for each compound are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its strategic use, particularly in the synthesis of kinase inhibitors, has been demonstrated through the example of CSF-1R targeting compounds. The protocols provided herein offer a solid foundation for researchers to synthesize novel derivatives and evaluate their biological activity. The continued exploration of this and similar fluorinated scaffolds will undoubtedly lead to the discovery of new and improved therapeutics for a range of human diseases.
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Pulsus Group. (n.d.). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. Retrieved from [Link]
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PubMed. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
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PubMed. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubMed. (2009). 3-amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile. Retrieved from [Link]
-
Figshare. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3‑d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
PubChem. (n.d.). Pexidartinib. Retrieved from [Link]
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PubMed Central. (n.d.). Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges. Retrieved from [Link]
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PubChem. (n.d.). 6-(((6-(Trifluoromethyl)pyridin-3-yl)methyl)amino)nicotinaldehyde. Retrieved from [Link]
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PubMed. (2022). Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Retrieved from [Link]
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- 3. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
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6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde: A Versatile Building Block for Advanced Organic Synthesis
Introduction: Unlocking New Possibilities in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of new chemical entities. The trifluoromethyl group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide delves into the synthetic utility of a highly functionalized building block, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde , a molecule that synergistically combines the advantageous properties of a trifluoromethyl group with the versatile reactivity of a heterocyclic aldehyde.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development. It provides not only the foundational knowledge of the title compound but also detailed, field-proven protocols for its synthesis and subsequent transformations into complex molecular architectures, with a particular focus on its application in the synthesis of kinase inhibitors.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key data for this compound.
| Property | Value |
| CAS Number | 338967-16-1[3] |
| Molecular Formula | C₁₃H₈F₃NO₂[3] |
| Molecular Weight | 267.20 g/mol [3] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Spectroscopic Data (Predicted)
While experimental spectra are not widely published, the following 1H and 13C NMR chemical shifts are predicted based on the analysis of structurally similar compounds, such as 3-methoxybenzaldehyde and 4-(trifluoromethyl)benzaldehyde. These predictions serve as a reliable guide for reaction monitoring and characterization.
| 1H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity |
| Aldehyde-H | 10.1 - 10.3 | s |
| Pyridine-H | 8.8 - 9.0 | d |
| Pyridine-H | 8.1 - 8.3 | dd |
| Phenoxy-H | 7.4 - 7.7 | m (4H) |
| Pyridine-H | 7.0 - 7.2 | d |
| 13C NMR (101 MHz, CDCl₃) | Predicted δ (ppm) |
| C=O (Aldehyde) | 190 - 193 |
| C-O (Phenoxy) | 163 - 165 |
| Pyridine & Phenoxy C | 110 - 155 |
| CF₃ | ~124 (q) |
Synthesis Protocol: Accessing the Building Block
The cornerstone of utilizing any building block is a reliable and scalable synthetic route. The following protocol is adapted from established procedures for nucleophilic aromatic substitution on a chloronicotinaldehyde precursor.
Diagram: Synthesis of this compound
Caption: SNAr synthesis of the target building block.
Step-by-Step Protocol: Nucleophilic Aromatic Substitution
Materials:
-
6-Chloronicotinaldehyde
-
3-(Trifluoromethyl)phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinaldehyde (1.0 eq), 3-(trifluoromethyl)phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinaldehyde.
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Applications in Organic Synthesis: Gateway to Complex Molecules
The aldehyde functionality of this compound serves as a versatile handle for a multitude of synthetic transformations, enabling the construction of diverse molecular scaffolds. Its application is particularly notable in the synthesis of kinase inhibitors, where the pyridine and phenoxy moieties can be tailored to interact with the ATP-binding site of target kinases.
Application 1: Synthesis of Kinase Inhibitors via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of kinase inhibitor synthesis, this reaction allows for the introduction of various amine-containing side chains, which can be crucial for targeting specific residues in the kinase active site and improving pharmacokinetic properties.
Diagram: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Representative Protocol: Reductive Amination
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., a substituted aniline or a heterocyclic amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: To a solution of this compound (1.0 eq) in anhydrous DCE, add the amine (1.1 eq).
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction Execution: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).
-
Quenching and Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the desired amine product.
Application 2: Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[5][6] By reacting this compound with a suitable phosphonium ylide, a variety of vinyl-substituted pyridines can be accessed. These products can serve as intermediates for further functionalization, such as in cross-coupling reactions or metathesis.
Diagram: Wittig Reaction Pathway
Caption: Key intermediates in the Wittig reaction pathway.
Representative Protocol: Wittig Reaction
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is often observed).
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Application 3: Carbon-Carbon Bond Formation via Suzuki Coupling
While the aldehyde itself is not directly involved in the Suzuki reaction, this building block can be derived from a halogenated precursor (e.g., 6-bromo-[3-(trifluoromethyl)phenoxy]nicotinaldehyde) which would allow for palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl substituents. This highlights the potential for further diversification of the core scaffold. A hypothetical protocol for a Suzuki coupling on a related bromo-substituted nicotinaldehyde is presented to illustrate the potential.
Diagram: Suzuki Coupling Reaction
Caption: General scheme for a Suzuki cross-coupling reaction.
Hypothetical Protocol: Suzuki Coupling
Materials:
-
A bromo-substituted analog of this compound
-
An appropriate arylboronic acid or ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A base (e.g., aqueous K₂CO₃ or Cs₂CO₃)
-
A suitable solvent system (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the bromo-nicotinaldehyde derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash chromatography.
Conclusion: An Enabling Reagent for Innovation
This compound stands out as a valuable and versatile building block for organic synthesis. Its trifluoromethyl group offers a strategic advantage for modulating the properties of target molecules, while the aldehyde functionality provides a gateway to a wide array of chemical transformations. The protocols detailed in this guide, from its synthesis to its application in key C-N and C-C bond-forming reactions, are designed to empower researchers to explore new chemical space and accelerate the development of novel therapeutics and advanced materials.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia contributors. (2023, January 22). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Siddiqui, I. A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports. [Link]
-
Knight, M. C., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. This compound is a key intermediate in pharmaceutical synthesis, where its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and fitness for purpose in a regulated drug development environment.[1][2]
Introduction
This compound is a complex organic molecule incorporating a trifluoromethylphenyl ether linked to a pyridine aldehyde moiety. The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[3][4][5] The aldehyde functional group and the heteroaromatic system, however, can be susceptible to degradation, making a reliable, stability-indicating purity method essential.
The objective of this work was to develop and validate a specific, accurate, and precise RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties of the Analyte
-
Chemical Name: this compound
-
CAS Number: 338967-16-1[6]
-
Molecular Formula: C₁₃H₈F₃NO₂[6]
-
Molecular Weight: 267.20 g/mol [6]
-
Structure:
Rationale for Method Development Choices: The presence of two aromatic rings and a trifluoromethyl group suggests the molecule is relatively non-polar, making it an ideal candidate for reversed-phase chromatography.[7][8] The aromatic chromophores are expected to provide strong UV absorbance, enabling sensitive detection. Based on structurally similar compounds like phenoxypyridines and benzaldehydes, a detection wavelength in the 250-300 nm range is anticipated to be optimal.[6][9] Due to the lack of specific solubility data, common organic solvents used in RP-HPLC, such as acetonitrile and methanol, were selected as primary components of the sample diluent and mobile phase.
Recommended HPLC Method
This method was developed based on established principles for the separation of aromatic and fluorinated compounds and validated to meet stringent pharmaceutical industry standards.[5][10][11]
Instrumentation and Materials
-
HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven utility in separating aromatic compounds.[7]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Chromatographic Conditions
The following table summarizes the optimized and validated chromatographic conditions.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 30 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column was selected for its hydrophobic character, which provides strong retention for the non-polar trifluoromethylphenoxy moiety.
-
Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of the main analyte while also separating potentially more polar (early eluting) or more non-polar (late eluting) impurities. The use of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization state of any potential acidic or basic impurities.[11][12]
-
Detection Wavelength: A wavelength of 265 nm was chosen after a PDA scan of the main peak, as it provides a robust signal for the analyte while minimizing baseline noise.
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and improves peak symmetry.[2]
Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample to be analyzed and prepare as described for the standard solution.
Experimental Workflow
The following diagram outlines the complete workflow for the purity analysis.
Caption: HPLC Purity Analysis Workflow.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified for its suitability. This is a core requirement of pharmacopeial standards like USP <621>.[10] Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and reproducibility of the pumping system. |
Purity Calculation
The purity is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2]
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Illuminating Molecular Architecture: A Detailed Guide to NMR Spectroscopy for the Characterization of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
This comprehensive application note provides a detailed guide to the multifaceted application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation and characterization of the novel compound, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and analysis of complex aromatic molecules. We will delve into the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, providing not only step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation.
Introduction: The Structural Challenge and the NMR Solution
This compound is a molecule of significant interest, featuring a trifluoromethyl-substituted phenoxy group appended to a nicotinaldehyde core. This unique combination of aromatic systems presents a compelling challenge for structural verification. The precise substitution pattern, the conformation of the biaryl ether linkage, and the electronic effects of the trifluoromethyl and aldehyde functionalities all require definitive characterization.
NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled depth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] This guide will systematically explore the application of a suite of NMR experiments to assemble a complete and validated structural picture of this compound.
Foundational Steps: Sample Preparation for High-Resolution Spectra
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation.[2] A homogeneous solution, free from particulate matter and paramagnetic impurities, is essential for achieving optimal spectral resolution and minimizing line broadening.[2][3]
Protocol for Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its relatively inert nature and good dissolving power.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative for less soluble compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR experiments, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Homogenization: After adding the solvent to the NMR tube containing the sample, ensure complete dissolution. Gentle vortexing or sonication can be employed. Visually inspect the sample against a light source to confirm the absence of suspended particles.[3]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard at a concentration of 0.03-0.05% (v/v), with its signal set to 0.00 ppm.[6]
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
One-Dimensional NMR: The Initial Structural Sketch
1D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide the fundamental framework for the structural elucidation of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), the integration of the signals (providing the relative number of protons), and the splitting patterns (J-coupling), which give information about neighboring protons.
Expected ¹H NMR Spectral Features:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.8 - 10.1 | Singlet | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.[7][8] |
| Pyridine-H (H2) | 8.6 - 8.8 | Doublet | 1H | Located ortho to the ring nitrogen, this proton is significantly deshielded. |
| Pyridine-H (H4) | 8.0 - 8.2 | Doublet of doublets | 1H | Situated between the aldehyde and the phenoxy group, its chemical shift will be influenced by both. |
| Pyridine-H (H5) | 7.0 - 7.2 | Doublet | 1H | This proton is expected to be the most shielded of the pyridine protons. |
| Phenoxy-H (H2') | 7.5 - 7.7 | Singlet or narrow multiplet | 1H | Ortho to the trifluoromethyl group, its chemical shift will be influenced by this electron-withdrawing group. |
| Phenoxy-H (H4') | 7.3 - 7.5 | Multiplet | 1H | Meta to the trifluoromethyl group and ortho to the ether linkage. |
| Phenoxy-H (H5') | 7.6 - 7.8 | Multiplet | 1H | Meta to both the trifluoromethyl group and the ether linkage. |
| Phenoxy-H (H6') | 7.4 - 7.6 | Multiplet | 1H | Ortho to the ether linkage. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon.
Expected ¹³C NMR Spectral Features:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | 190 - 195 | The carbonyl carbon is highly deshielded.[9] |
| Pyridine C2 | 150 - 155 | Carbon adjacent to the nitrogen atom is significantly deshielded.[10] |
| Pyridine C3 | 135 - 140 | The carbon bearing the aldehyde group. |
| Pyridine C4 | 120 - 125 | |
| Pyridine C5 | 110 - 115 | |
| Pyridine C6 | 160 - 165 | The carbon attached to the electronegative oxygen of the ether linkage is highly deshielded. |
| Phenoxy C1' | 155 - 160 | The carbon directly bonded to the ether oxygen. |
| Phenoxy C2' | 118 - 122 | |
| Phenoxy C3' | 130 - 135 (quartet due to C-F coupling) | The carbon bearing the trifluoromethyl group will show a characteristic quartet with a large ¹JCF coupling constant. |
| Phenoxy C4' | 125 - 130 | |
| Phenoxy C5' | 123 - 128 | |
| Phenoxy C6' | 115 - 120 | |
| Trifluoromethyl C | 120 - 125 (quartet due to ¹JCF) | The trifluoromethyl carbon will appear as a quartet with a very large one-bond C-F coupling constant. |
¹⁹F NMR Spectroscopy: A Unique Probe
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential tool.[11] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[12] The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment.[13]
Expected ¹⁹F NMR Spectral Features:
-
A single resonance, likely a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group.
-
The chemical shift is anticipated to be in the range of -60 to -65 ppm relative to CFCl₃.[14]
-
Long-range couplings to the aromatic protons on the phenoxy ring (⁴JHF and ⁵JHF) may be observable, leading to a more complex multiplet.[15][16]
Two-Dimensional NMR: Assembling the Molecular Puzzle
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[17][18]
dot
Figure 1. Workflow for the comprehensive NMR-based structure elucidation of this compound.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks in the 2D spectrum connect the signals of coupled protons.
Expected COSY Correlations:
-
Cross-peaks will be observed between the coupled protons on the pyridine ring (H4 with H5).
-
Correlations will also be seen between the coupled protons on the trifluoromethyl-substituted phenoxy ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). This is a highly sensitive technique that is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
Expected HSQC Correlations:
-
Each protonated carbon will show a cross-peak with its attached proton(s). This will allow for the unambiguous assignment of the CH groups in both the pyridine and phenoxy rings.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different spin systems and for assigning quaternary (non-protonated) carbons.
Expected Key HMBC Correlations:
-
The aldehyde proton will show a correlation to the C3 and C4 carbons of the pyridine ring.
-
The pyridine proton H5 will show a correlation to the C6 carbon, confirming the position of the phenoxy group.
-
The pyridine proton H2 will show correlations to C4 and C6.
-
Protons on the phenoxy ring will show correlations to carbons on the same ring, and importantly, protons on the phenoxy ring ortho to the ether linkage may show a long-range correlation to the C6 of the pyridine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity
The NOESY experiment detects protons that are close to each other in space, even if they are not directly bonded.[3] This provides crucial information about the three-dimensional structure and conformational preferences of the molecule, particularly the orientation of the two aromatic rings relative to each other.
Expected Key NOESY Correlations:
-
Correlations between the pyridine proton H5 and the ortho-protons of the phenoxy ring (H2' and H6') would indicate a twisted conformation where these protons are in close spatial proximity.
-
The absence of such correlations might suggest a more extended conformation.
-
The aldehyde proton may show a NOE to the pyridine proton H2, confirming their spatial relationship.
Data Processing and Analysis
Once the NMR data are acquired, they must be processed to generate the final spectra. Standard processing steps include Fourier transformation, phase correction, and baseline correction. For 2D data, appropriate window functions are applied in both dimensions. The processed spectra are then analyzed to extract chemical shifts, coupling constants, and correlation information. Several software packages are available for comprehensive NMR data analysis.[16]
Conclusion
The suite of NMR experiments detailed in this application note provides a robust and comprehensive strategy for the complete structural elucidation of this compound. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, researchers can confidently determine the chemical structure, confirm connectivity, and gain insights into the conformational properties of this complex molecule. This detailed NMR analysis is an indispensable component of the characterization of novel chemical entities in drug discovery and development.
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-728. [Link]
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Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing the 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde Scaffold
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This application note provides a comprehensive guide for researchers on the strategic use of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde as a core scaffold for synthesizing novel kinase inhibitors. We detail the synthesis of the core scaffold, its derivatization into a diverse chemical library via reductive amination, and protocols for biological evaluation. The rationale behind the scaffold's design, which incorporates a diaryl ether linkage and a trifluoromethyl moiety, is discussed in the context of achieving high potency and selectivity, particularly for Type II kinase inhibitors that target the inactive DFG-out conformation.[4][5][6]
Introduction: The Rationale of the Scaffold
The this compound scaffold is a purpose-designed starting point for kinase inhibitor synthesis. Its architecture combines three critical pharmacophoric elements:
-
Pyridine Core: The nitrogen atom in the pyridine ring is strategically positioned to act as a hydrogen bond acceptor, enabling it to form crucial interactions with the highly conserved hinge region of the kinase ATP-binding site. This interaction is a primary anchor for many potent kinase inhibitors.[7][8]
-
Diaryl Ether Linkage: This flexible yet conformationally constrained linker orients the two aromatic systems. This structure is prevalent in Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase activation loop.[5][6] This often leads to greater inhibitor selectivity compared to ATP-competitive Type I inhibitors.[4][6]
-
3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[9] Its inclusion serves multiple purposes:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450s, which can increase the drug's in-vivo half-life.[9]
-
Increased Binding Affinity: The CF3 group is highly lipophilic and can engage in strong hydrophobic interactions within the allosteric pocket adjacent to the ATP binding site, which becomes accessible in the DFG-out conformation.[9][10][11] Its electron-withdrawing nature can also modulate the molecule's electronics for stronger target engagement.[9]
-
Modulated Physicochemical Properties: The CF3 group significantly increases lipophilicity, which can improve cell permeability and bioavailability.[10][11]
-
The aldehyde functional group at the 3-position of the pyridine ring serves as a versatile synthetic handle, allowing for the systematic introduction of diverse chemical moieties to explore the solvent-exposed region of the kinase binding site and optimize the structure-activity relationship (SAR).
Synthesis of the Core Scaffold: this compound
The key synthetic step to assemble the diaryl ether core is the Ullmann condensation, a copper-catalyzed coupling between an aryl halide and a phenol.[12][13][14] This method is robust for forming the C-O bond central to our scaffold.
Synthetic Workflow
The synthesis involves the coupling of 6-chloronicotinaldehyde with 3-(trifluoromethyl)phenol. The choice of a copper catalyst, a suitable ligand to stabilize the copper intermediate, a base, and a high-boiling polar solvent are critical for reaction efficiency.[14][15][16]
Caption: Ullmann condensation workflow for scaffold synthesis.
Detailed Experimental Protocol
Materials:
-
6-Chloronicotinaldehyde (1.0 equiv)
-
3-(Trifluoromethyl)phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde, 3-(trifluoromethyl)phenol, CuI, L-Proline, and K2CO3.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Causality Behind Choices:
-
Ligand (L-Proline): L-Proline is an inexpensive and effective ligand that chelates to the copper, increasing its solubility and catalytic activity, thus enabling the reaction to proceed at lower temperatures than the classical Ullmann reaction.[16]
-
Base (K2CO3): Anhydrous potassium carbonate is a common base used to deprotonate the phenol, forming the phenoxide nucleophile required for the coupling reaction.
-
Solvent (DMSO): A high-boiling polar aprotic solvent like DMSO is necessary to dissolve the reactants and salts and to reach the required reaction temperature.
Library Synthesis via Reductive Amination
The aldehyde functionality is a prime handle for diversification. Reductive amination is a highly reliable and versatile method for forming C-N bonds, allowing for the introduction of a wide array of amine-containing fragments.[17][18][19][20]
General Reaction Scheme
The process typically involves two steps: the formation of an imine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.[19]
Caption: General workflow for reductive amination.
Detailed Experimental Protocol (One-Pot)
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic, optional)
Procedure:
-
Dissolve this compound and the selected amine in anhydrous DCE in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive ketones or amines, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride to the mixture in portions. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final inhibitor.
Causality Behind Choices:
-
Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations.[21] It is a mild and selective reducing agent that reduces the imine intermediate much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a side product. It also tolerates a wide range of functional groups.[21]
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the amine component allows for a thorough exploration of the SAR. The goal is to identify substituents that enhance potency for the target kinase while improving selectivity against off-target kinases.
Hypothetical SAR Data
The following table presents hypothetical data for a small library of synthesized inhibitors against three representative kinases to illustrate data presentation and analysis.
| Compound ID | Amine Moiety (R1R2-N-) | p38α IC50 (nM) | VEGFR2 IC50 (nM) | FGFR1 IC50 (nM) |
| INH-01 | Piperidine | 150 | 85 | 220 |
| INH-02 | Morpholine | 210 | 120 | 350 |
| INH-03 | 4-Methylpiperazine | 80 | 45 | 110 |
| INH-04 | Aniline | 450 | 300 | 550 |
| INH-05 | 4-Fluoroaniline | 225 | 98 | 310 |
| INH-06 | 3-Aminopyridine | 95 | 60 | 150 |
SAR Analysis Logic
-
Basic Amines for Potency: The data suggests that incorporating a basic nitrogen, as in the piperazine of INH-03 , enhances potency across the tested kinases. This is often due to the formation of a favorable salt bridge or hydrogen bond with a charged or polar residue (e.g., the catalytic aspartate) in the active site.
-
Polarity vs. Lipophilicity: The introduction of the polar oxygen atom in the morpholine ring (INH-02 ) slightly decreases potency compared to the piperidine ring (INH-01 ), suggesting a preference for a more lipophilic substituent in that region.
-
Aromatic vs. Aliphatic Amines: The flat, rigid aniline moiety (INH-04 ) results in a significant loss of activity, indicating that a more flexible, three-dimensional aliphatic amine is preferred for proper orientation within the binding pocket.
-
Targeting the Solvent Front: The improved activity of 3-aminopyridine (INH-06 ) over aniline (INH-04 ) suggests that an additional hydrogen bond acceptor pointing towards the solvent-exposed region can be beneficial.
Caption: Logical map of Structure-Activity Relationships.
Protocol: Kinase Activity Profiling
To validate the synthesized compounds, a robust and quantitative kinase assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is a representative example. Specific enzyme concentrations and incubation times must be optimized for each kinase.
Principle: The assay is performed in two steps. First, the kinase reaction depletes ATP. Second, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP product back to ATP, which is then used in a luciferase reaction to generate a luminescent signal directly proportional to kinase activity.
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO and dispense them into a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate (a suitable peptide), and ATP to the wells containing the compounds. The final volume should be ~5 µL.
-
Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.
Kinome Profiling
For promising lead compounds, assessing selectivity is crucial. This is often done by screening the inhibitor against a large panel of kinases, a service known as kinome profiling.[22][23][24] This provides a comprehensive view of the compound's selectivity and helps identify potential off-target effects early in the drug discovery process.[25][26]
Conclusion
The this compound scaffold represents a highly versatile and strategically designed starting point for the synthesis of novel kinase inhibitors. The synthetic routes described herein—Ullmann condensation followed by reductive amination—are robust, scalable, and amenable to library synthesis for rapid SAR exploration. By leveraging the unique properties of the trifluoromethyl group and the diaryl ether motif, this scaffold is particularly well-suited for developing potent and selective Type II kinase inhibitors.
References
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- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (PMC).
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Ullmann condensation. Wikipedia.
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- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
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Application Notes and Protocols for the Biological Evaluation of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological characterization and assay development for the novel compound, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. Recognizing the absence of extensive public data on this specific molecule, this guide establishes a hypothesis-driven framework based on its distinct structural motifs: the pharmaceutically significant nicotinaldehyde core and the bio-activating 3-(trifluoromethyl)phenoxy substituent. We provide detailed, field-proven protocols for essential preliminary assays, including physicochemical characterization, a robust in vitro enzyme inhibition assay targeting aldehyde dehydrogenase (ALDH), and a foundational cellular viability assay using a human neuroblastoma cell line. The methodologies are designed to be self-validating and to provide a solid empirical basis for more advanced mechanistic studies.
Introduction: Deconstructing a Molecule of Interest
The compound this compound represents a compelling starting point for chemical biology and drug discovery programs. Its structure marries two moieties of high pharmacological relevance. The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of diseases.[1] The aldehyde functionality at the 3-position (nicotinaldehyde) is a versatile chemical handle and a reactive group that can engage with biological targets.[2][3]
The second key feature is the 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (CF3) group is a bioisostere for several functional groups and is strategically employed in drug design to enhance metabolic stability, increase binding affinity through favorable hydrophobic interactions, and modulate the electronic properties of the parent molecule.[4][5] The presence of a trifluoromethylphenoxy moiety is a hallmark of several bioactive compounds, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine, which contains a 4-(trifluoromethyl)phenoxy group.[6][7]
Given these structural alerts, we can formulate initial hypotheses about the compound's potential biological activities. The aldehyde group suggests a possible interaction with enzymes that process aldehyde substrates, such as the aldehyde dehydrogenase (ALDH) superfamily.[8] The overall structure, bearing resemblance to scaffolds with known central nervous system (CNS) activity, warrants investigation into its effects on neuronal cells.[9] This guide provides the foundational protocols to begin exploring these hypotheses.
Physicochemical and Handling Profile
Prior to any biological assay, it is critical to understand the fundamental physicochemical properties of the compound. This ensures accurate and reproducible results by informing stock solution preparation, buffer selection, and potential liabilities such as poor solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value (Calculated/Predicted) | Source/Method |
| Molecular Formula | C₁₃H₈F₃NO₂ | - |
| Molecular Weight | 283.21 g/mol | - |
| XLogP3 | ~3.5 | Prediction |
| Hydrogen Bond Donors | 0 | Prediction |
| Hydrogen Bond Acceptors | 4 | Prediction |
| Rotatable Bonds | 3 | Prediction |
Protocol 1: Solubility and Stock Solution Preparation
Causality: The high predicted LogP suggests that this compound will have low aqueous solubility. Therefore, a high-concentration stock solution in an organic solvent like DMSO is required for serial dilutions into aqueous assay buffers. It is crucial to define the final DMSO concentration in assays and maintain it across all conditions to control for solvent effects.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh 1-5 mg of this compound powder.
-
Add 100% dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM or 20 mM.
-
Vortex thoroughly for 5-10 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Aqueous Solubility Assessment (Kinetic Method):
-
Prepare a 1 mM intermediate stock by diluting the DMSO stock in DMSO.
-
Add 2 µL of the 1 mM stock to 98 µL of Phosphate Buffered Saline (PBS), pH 7.4, in a clear 96-well plate. This creates a 20 µM final concentration with 2% DMSO.
-
Mix by pipetting.
-
Incubate at room temperature for 1 hour.
-
Measure the absorbance at 600 nm using a plate reader. An increase in absorbance compared to a 2% DMSO in PBS control indicates precipitation.
-
Visually inspect the well for any precipitate.
-
If precipitation occurs, repeat with lower final concentrations (e.g., 10 µM, 5 µM) to determine the working solubility limit.
-
Strategic Assay Development Workflow
A logical, stepwise approach is essential when characterizing a new chemical entity. Our proposed workflow prioritizes a broad assessment of enzymatic inhibition and cellular effects before committing to more complex, resource-intensive studies.
Caption: Workflow for the initial biological evaluation of a novel compound.
In Vitro Enzyme Inhibition: Aldehyde Dehydrogenase (ALDH)
Rationale: The nicotinaldehyde moiety makes ALDH enzymes a prime hypothetical target. ALDHs are a family of NAD(P)+-dependent enzymes critical for detoxifying endogenous and exogenous aldehydes. The ALDH1A subfamily, in particular, is overexpressed in certain cancer stem cells, making it a therapeutic target. This protocol describes a common fluorescence-based assay to screen for ALDH inhibition.
Caption: Principle of the fluorescent ALDH inhibition assay.
Protocol 2: ALDH1A1 Inhibition Assay
Trustworthiness: This protocol incorporates multiple controls to ensure data validity. A known ALDH inhibitor serves as a positive control, while "no enzyme" and "no substrate" wells control for background signal and compound interference.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., propionaldehyde)
-
NCT-501 (or other potent, known ALDH1A1 inhibitor) as a positive control
-
Assay Buffer: 50 mM HEPES, pH 8.0, 1 mM DTT
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical 8-point, 3-fold dilution starting from 1 mM is recommended.
-
Add 1 µL of each compound dilution to the appropriate wells of the 96-well plate.
-
For controls, add 1 µL of DMSO to "100% Activity" and "No Enzyme" wells.
-
Add 1 µL of a high-concentration NCT-501 solution to the "Positive Control" wells (e.g., 10 µM final concentration).
-
-
Enzyme and Co-factor Addition:
-
Prepare an enzyme/co-factor mix in Assay Buffer containing ALDH1A1 (e.g., 10 µg/mL) and NAD+ (e.g., 500 µM).
-
Add 50 µL of this mix to all wells except the "No Enzyme" control wells. For those, add 50 µL of a mix containing only NAD+.
-
Tap the plate gently to mix and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution in Assay Buffer (e.g., 100 µM propionaldehyde).
-
Add 50 µL of the substrate solution to all wells to initiate the reaction. The total reaction volume is now 101 µL.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: 340 nm, Emission: 460 nm).
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme))
-
-
Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Example Data Layout for ALDH Inhibition Assay
| Concentration (µM) | % Inhibition (Hypothetical) |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 85.1 |
| 3.7 | 55.3 |
| 1.2 | 20.1 |
| 0.4 | 5.6 |
| 0.1 | 1.2 |
| 0.0 | 0.0 |
Cellular Assays: Assessing Cytotoxicity in a Neuronal Context
Rationale: To explore potential CNS effects, an initial cytotoxicity screen in a relevant cell line is a mandatory first step. This establishes the concentration range at which the compound can be tested in more complex functional assays without causing cell death, which would confound the results. The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model for neuronal studies.
Protocol 3: Cellular Viability (Resazurin Reduction Assay)
Expertise: The resazurin (AlamarBlue) assay is a preferred starting point over endpoint assays like MTT because it is less prone to interference from compounds and provides a robust measure of metabolic activity, a key indicator of cell health.
Materials:
-
SH-SY5Y cells
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Doxorubicin (or another known cytotoxic agent) as a positive control
-
Clear, flat-bottom 96-well cell culture plates
Methodology:
-
Cell Plating:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include "Vehicle Control" (medium with 0.5% DMSO) and "Positive Control" (medium with a cytotoxic concentration of Doxorubicin) wells.
-
Incubate the plate for 48 or 72 hours.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C. The color will change from blue to pink/purple as the dye is reduced by metabolically active cells.
-
Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" control well.
-
Normalize the data:
-
% Viability = 100 * (Fluorescence_Compound / Fluorescence_Vehicle)
-
-
Plot % Viability versus compound concentration (log scale) and fit the data to determine the CC50 (50% cytotoxic concentration).
-
Conclusion and Future Directions
This document outlines a robust, logical, and experimentally sound strategy for the initial characterization of this compound. By systematically assessing its physicochemical properties, potential for enzyme inhibition, and effects on cellular viability, researchers can generate the high-quality preliminary data necessary to justify further investigation. Positive results from these assays—such as potent ALDH inhibition (low µM or nM IC50) coupled with low cytotoxicity (high µM CC50)—would strongly support advancing the compound into more detailed mechanistic studies, including target engagement assays, cell-based functional screens, and eventually, preclinical in vivo models.
References
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Kalogeris, T., et al. (1995). Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines. PubMed. [Link]
-
PubChem. 6-Amino-4-(trifluoromethyl)nicotinaldehyde. [Link]
-
PubChem. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. [Link]
-
PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Wang, S., et al. (2017). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. PubMed Central. [Link]
-
Dalpozzo, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Pyridine Aldehyde Intermediates in Drug Discovery. [Link]
-
Wikipedia. Fluoxetine. [Link]
-
PharmaCompass. Benzenepropanamine, N-methyl-gamma-(4-(trifluoromethyl)phenoxy)-, hydrochloride. [Link]
-
PubMed. Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. [Link]
-
Khan, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. [Link]
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- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Molecules from 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
Introduction: A Privileged Scaffold in Modern Drug Discovery
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde stands as a pivotal starting material for the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] The unique arrangement of its functional groups—a reactive aldehyde on a pyridine ring, an ether linkage, and a trifluoromethyl group—offers a versatile platform for molecular elaboration. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] The trifluoromethyl group is also of high importance in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[6][7]
These application notes provide detailed protocols for key transformations of this compound, enabling researchers to construct novel molecular architectures. The methodologies described herein are based on well-established chemical principles and are designed to be both robust and adaptable.
Core Synthetic Transformations
The aldehyde functionality of this compound is the primary site for initial synthetic modifications. Three key transformations that unlock significant molecular diversity are the Wittig reaction, reductive amination, and Suzuki-Miyaura cross-coupling (following conversion of the aldehyde).
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Protocol 1: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[8] This protocol details the synthesis of an (E)-alkene using a stabilized ylide.
Scientific Rationale
The reaction of an aldehyde with a phosphorus ylide (Wittig reagent) forms a C=C double bond.[8] Stabilized ylides, containing an electron-withdrawing group, are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[9] The choice of a stabilized ylide in this protocol ensures high stereoselectivity and straightforward purification.
Experimental Protocol
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of aldehyde).
-
Addition of Ylide: To this solution, add the stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (E)-alkene.[8]
Data Presentation: Hypothetical Wittig Reaction Outcomes
| Ylide | Solvent | Temperature (°C) | Time (h) | Expected Product | Stereoselectivity (E:Z) |
| (Carbethoxymethylene)triphenylphosphorane | Toluene | 110 | 6 | Ethyl 3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)acrylate | >95:5 |
| (Cyanomethylene)triphenylphosphorane | THF | 66 | 8 | 3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)acrylonitrile | >95:5 |
| (Triphenylphosphoranylidene)acetophenone | Dioxane | 100 | 12 | 1-Phenyl-3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)prop-2-en-1-one | >90:10 |
Protocol 2: Reductive Amination for Amine Synthesis
Reductive amination is a versatile method for preparing amines from carbonyl compounds. This protocol describes a one-pot synthesis of a secondary amine from this compound.
Scientific Rationale
The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it does not readily reduce the starting aldehyde.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram of Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[10][11] This protocol outlines a hypothetical synthesis of a biaryl compound from a halogenated derivative of an alkene product from Protocol 1.
Scientific Rationale
For this reaction to be applicable to a derivative of this compound, a halide must be present on one of the coupling partners. Assuming a bromo-substituted alkene derivative is synthesized, a palladium catalyst facilitates the cross-coupling with a boronic acid.[12][13] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11][14]
Experimental Protocol
Materials:
-
Bromo-substituted alkene derivative (from a modified Wittig reaction)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-alkene derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Solvent Addition: Degas the chosen solvent system by bubbling with an inert gas for 20-30 minutes, then add it to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By leveraging these and other synthetic transformations, the development of novel compounds with potential applications in medicine and agriculture can be significantly advanced.
References
-
Common trifluoromethylation reagents grouped according to their characteristic reactivity. ResearchGate. Available at: [Link]
-
Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 695-704. Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6296. Available at: [Link]
-
Shreeve, J. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7269-7275. Available at: [Link]
-
Al-Zaydi, K. M. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(3), 2849-2861. Available at: [Link]
-
Nicotinaldehyde: A Key Intermediate in Agrochemical and Pharmaceutical Innovation. Available at: [Link]
-
Karad, A. R., et al. (2018). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. ResearchGate. Available at: [Link]
-
Mamdouh, I., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(43), 27863-27880. Available at: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2014). World Journal of Chemical Education, 2(3), 32-35. Available at: [Link]
-
6-Chloro Nicotinaldehyde. ChemBK. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 5(13), 2215-2218. Available at: [Link]
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). Scientific Reports, 15(1), 1-15. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
This compound. Hangzhou Fuhe Pharmaceutical Technology Co., Ltd. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Current Organic Chemistry, 27(1), 3-21. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
6-Chloronicotinaldehyde. Appchem. Available at: [Link]
-
The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
6-Chloropyridine-3-carbaldehyde. PubChem. Available at: [Link]
-
2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. Available at: [Link]
-
6-Amino-4-(trifluoromethyl)nicotinaldehyde. PubChem. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
purification techniques for 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Technical Support Center: 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
Welcome to the dedicated technical support guide for the purification of this compound (CAS No. 338967-16-1). This document provides in-depth troubleshooting advice and validated protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to empower you to overcome common purification challenges, ensuring high purity and stability for your downstream applications.
The unique structure of this molecule, featuring an electron-deficient pyridine ring, a reactive aldehyde moiety, and a lipophilic trifluoromethylphenoxy group, presents specific purification hurdles.[1][2] This guide is structured to address these challenges directly in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when synthesizing this compound?
A1: Impurities typically originate from three sources: unreacted starting materials, reaction by-products, and degradation products.
-
Starting Materials: Depending on your synthetic route, common unreacted precursors include 6-chloronicotinaldehyde and 3-(trifluoromethyl)phenol. Their similar polarities to the product can complicate purification.
-
By-Products: Side reactions can lead to regioisomers or products of over-reaction.
-
Degradation Products: The aldehyde functional group is highly susceptible to oxidation, especially when exposed to air, leading to the formation of the corresponding 6-[3-(trifluoromethyl)phenoxy]nicotinic acid.[1][3] This is the most common degradation product observed.
Q2: What is the recommended overarching strategy for purifying the crude product?
A2: A two-stage approach is most effective.
-
Primary Purification: Flash column chromatography on silica gel is the method of choice for removing the bulk of impurities and unreacted starting materials.[1]
-
Final Polishing: Recrystallization is ideal for removing trace impurities and achieving high crystalline purity, which is often required for pharmaceutical applications.[4]
Q3: How critical is storage for this compound, and what are the optimal conditions?
A3: Storage is absolutely critical due to the aldehyde's instability.[3][5] To minimize oxidation and other degradation pathways, the purified solid should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at low temperatures, ideally -20°C for long-term storage or 2-8°C for short-term use.[1][3][6]
Q4: Which analytical methods are essential for purity assessment and structural confirmation?
A4: A combination of techniques is necessary for a complete purity profile.
-
Purity Quantification: High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column, is the gold standard for determining purity levels (e.g., >95%).[1][7]
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure and identify any major impurities. The aldehyde proton should appear as a distinct singlet around δ 9.5-10.5 ppm in ¹H NMR.[1]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is invaluable for monitoring reaction progress and for developing the optimal mobile phase for column chromatography.[4][5]
Purification Workflow Overview
Sources
Technical Support Center: Synthesis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Welcome to the technical support guide for the synthesis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) process. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively, ensuring high-purity yields and reproducible results.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide generated from 3-(trifluoromethyl)phenol acts as a nucleophile, displacing a halide (commonly chloride) from the 6-position of a nicotinaldehyde derivative, such as 6-chloronicotinaldehyde.
The reaction proceeds through a well-established addition-elimination mechanism.[1] The electron-deficient nature of the pyridine ring, further activated by the aldehyde group, facilitates the initial nucleophilic attack at the C6 position to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired ether product. The attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), making the 6-position (equivalent to the 2-position) a prime site for this substitution.[3]
Below is a diagram illustrating the primary reaction pathway.
Caption: Primary SNAr reaction pathway.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.
Question 1: My reaction is incomplete, and I observe significant amounts of starting materials (6-chloronicotinaldehyde and 3-(trifluoromethyl)phenol) in my crude product. What's going wrong?
Probable Causes:
-
Insufficient Base: The base (e.g., K₂CO₃, NaH) may not be strong enough or used in sufficient quantity to fully deprotonate the 3-(trifluoromethyl)phenol. Phenols are acidic, but complete conversion to the more potent phenoxide nucleophile is critical for the reaction to proceed to completion.
-
Low Reaction Temperature: SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[4] Room temperature may be insufficient.
-
Poor Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide, thus maintaining its nucleophilicity.[5]
-
Moisture in the Reaction: Water can compete with the phenoxide and also react with strong bases like NaH.
Solutions:
-
Base Selection & Stoichiometry:
-
Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base. For moderately acidic phenols, anhydrous potassium carbonate (K₂CO₃) is often sufficient when paired with heating in DMF.
-
For a more robust and faster reaction at lower temperatures, a stronger base like sodium hydride (NaH) can be used. Exercise caution as NaH is highly reactive with water and protic solvents.
-
-
Optimize Reaction Temperature:
-
Monitor the reaction by Thin Layer Chromatography (TLC). If you see slow conversion, gradually increase the temperature. A typical range for this type of reaction is 80-120 °C.
-
-
Ensure Anhydrous Conditions:
-
Dry your solvent and glassware thoroughly before use. If using NaH, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous grade solvents.
-
Question 2: I've isolated a byproduct with a similar polarity to my product, which lacks the chlorine atom but also doesn't seem to be the desired ether. What could it be?
Probable Cause: Hydrolysis of the Starting Material
The most likely culprit is 6-hydroxynicotinaldehyde . This side product forms when 6-chloronicotinaldehyde reacts with water or hydroxide ions present in the reaction mixture. This is particularly problematic if using aqueous bases or if the reaction is not run under anhydrous conditions.
Caption: Formation of hydrolysis byproduct.
Solutions:
-
Rigorous Anhydrous Technique:
-
Flame-dry all glassware before use.
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.
-
-
Purification Strategy:
-
Column Chromatography: A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can often separate the desired product from the more polar 6-hydroxynicotinaldehyde.
-
Acid-Base Extraction: The phenolic hydroxyl group on the byproduct makes it acidic. You may be able to selectively remove it by washing the organic solution of your crude product with a weak aqueous base (e.g., dilute NaHCO₃). The desired ether product is not acidic and should remain in the organic layer.
-
Question 3: My final product is discolored (yellow/brown), even after chromatography. What causes this and how can I fix it?
Probable Causes:
-
Aldehyde Instability: Aldehydes can be sensitive and prone to oxidation or polymerization, especially when exposed to air and light over extended periods, or at high temperatures.[6] The aldehyde group could be oxidizing to the corresponding carboxylic acid, 6-[3-(trifluoromethyl)phenoxy]nicotinic acid.
-
Formation of Highly Conjugated Impurities: Minor side reactions can sometimes lead to the formation of intensely colored, highly conjugated systems, which can be difficult to remove completely.
Solutions:
-
Minimize Exposure to Air and Heat:
-
Work under an inert atmosphere, especially during heating and workup.
-
Avoid unnecessarily high temperatures or prolonged heating times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Store the final product in a cool, dark place under an inert atmosphere.[7]
-
-
Purification Techniques for Color Removal:
-
Activated Carbon Treatment: Before the final crystallization or concentration step, you can treat a solution of your product with a small amount of activated carbon (charcoal). The carbon will adsorb many colored impurities. Be cautious, as it can also adsorb some of your product.
-
Recrystallization: Choose a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to recrystallize the product. This is often very effective at excluding colored impurities into the mother liquor.[6]
-
III. Summary of Potential Side Products
The following table summarizes the most common side products, their origin, and key identification characteristics.
| Side Product Name | Structure | Probable Cause | Analytical Notes (vs. Product) |
| 6-Hydroxynicotinaldehyde | Pyridine ring with -OH at C6, -CHO at C3 | Hydrolysis of 6-chloronicotinaldehyde by trace water/hydroxide. | More polar on TLC. Will show a broad -OH peak in the ¹H NMR and IR spectra. |
| 6-[3-(Trifluoromethyl)phenoxy]nicotinic acid | Carboxylic acid (-COOH) instead of aldehyde (-CHO) | Oxidation of the aldehyde group on the final product. | More polar on TLC. Aldehyde proton (~10 ppm) absent in ¹H NMR; broad -COOH proton present. |
| Unreacted Starting Materials | 6-Chloronicotinaldehyde & 3-(Trifluoromethyl)phenol | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Easily identified by comparing with authentic standards on TLC or LC-MS. |
IV. Frequently Asked Questions (FAQs)
Q: What is the best base to use for this reaction? A: The choice depends on your desired reaction conditions. Anhydrous potassium carbonate (K₂CO₃) is a safe and effective choice but usually requires higher temperatures (e.g., >100 °C in DMF). Sodium hydride (NaH) is much stronger and allows for lower reaction temperatures but requires strict anhydrous and inert atmosphere techniques.
Q: Can I use a different leaving group besides chlorine on the nicotinaldehyde? A: Yes. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine.[1] Therefore, 6-fluoronicotinaldehyde would be expected to be more reactive. However, 6-chloronicotinaldehyde is often more commercially available and cost-effective.[6]
Q: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do? A: Oiling out often happens when the boiling point of the solvent is higher than the melting point of your compound, or when significant impurities are present that depress the melting point.[6] Try using a lower-boiling point solvent system, or further purify the crude material by column chromatography before attempting recrystallization.[6]
Q: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting materials and the product. The product, being an ether, is typically less polar than the 3-(trifluoromethyl)phenol starting material but may have a similar polarity to the 6-chloronicotinaldehyde. Spotting all three (co-spotting) on the same plate is crucial for accurate tracking.
V. Experimental Protocol: General Procedure & Purification
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.
A. Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring, then add 3-(trifluoromethyl)phenol (1.1 eq.).
-
Reaction: Heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC every 1-2 hours until the 6-chloronicotinaldehyde spot has disappeared.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
B. Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexanes.
-
Loading and Elution: Load the adsorbed crude product onto the column. Elute with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% -> 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Final Product: Concentrate the pure fractions under reduced pressure to obtain this compound as a solid.
Caption: General purification workflow.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 6-(Methyl(phenyl)amino)nicotinaldehyde.
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis.
- Rossi, R. A., & de Rossi, R. H. (1977). The SRN1 mechanism in heteroaromatic nucleophilic substitution. Photostimulated reactions of halopyridines with ketone enolates. The Journal of Organic Chemistry, 42(22), 3772–3776.
- Boyd, R. J., et al. (n.d.).
- Wikipedia. (2023). Williamson ether synthesis. In Wikipedia.
- Sridhar, R., & Perumal, P. T. (2004). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.
- BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- Tidwell, T. T. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(3), 385-424.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Biller, E., Fuhrmann, E., Hagena, D., Janneck, H. G., Talbiersky, J., & Walther, L. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- BenchChem. (n.d.). 6-Chloronicotinaldehyde | CAS 23100-12-1 | Supplier.
- Ferri, C. (1978). Reaktionen der organischen Synthese. Georg Thieme Verlag.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde.
- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Sigma-Aldrich. (n.d.). Nicotinaldehyde.
- Appchem. (n.d.). 6-Chloronicotinaldehyde | 23100-12-1.
- MDPI. (2020).
- National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(35), 10974-10983.
- Semantic Scholar. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42.
- CORE. (n.d.).
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
- Pharmaffiliates. (n.d.). 3-Pyridinecarboxaldehyde.
- Chongqing ChangFeng Chemical Co.,Ltd. (n.d.). Nicotinaldehyde.
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- 5. jk-sci.com [jk-sci.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Welcome to the technical support center for the synthesis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde (CAS No. 338967-16-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic principles to help you improve your reaction yields and product purity.
The primary synthetic route to this molecule is a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a halide (typically chloride) from an electron-deficient aromatic ring by a nucleophile. In this specific synthesis, the 3-(trifluoromethyl)phenoxide ion acts as the nucleophile, attacking the 6-chloronicotinaldehyde ring, which is activated by the electron-withdrawing effects of the pyridine nitrogen and the aldehyde group.[2][3]
Understanding the nuances of this SNAr reaction is critical for optimization. This guide is structured to address specific experimental issues in a question-and-answer format, providing both procedural solutions and the underlying chemical reasoning.
Section 1: The Core Synthesis Pathway
The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, after which the leaving group is expelled to restore aromaticity.[4][5]
Figure 1: SNAr pathway for the synthesis of the target compound.
Standard Experimental Protocol
This protocol serves as a baseline for optimization. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Charging:
-
To the flask, add 6-chloronicotinaldehyde (1.0 eq.).
-
Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add 3-(trifluoromethyl)phenol (1.1 eq.).
-
Finally, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary and should be determined experimentally.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the 6-chloronicotinaldehyde spot is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is the most frequent challenge and can stem from several variables. A systematic optimization of reaction parameters is recommended.
-
The Role of the Base: The base is critical for deprotonating the phenol to generate the active nucleophile. If the base is too weak or not sufficiently anhydrous, the reaction will be slow or incomplete.
-
Solvent and Temperature Effects: The solvent stabilizes the charged intermediate, and temperature provides the necessary activation energy. Microwave irradiation has been shown to dramatically accelerate similar SNAr reactions, often leading to higher yields in shorter times.[8]
Table 1: Parameters for Reaction Optimization
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Condition C (High-Temp) | Rationale & Key Insights |
| Base | K₂CO₃ (2.0 eq.) | NaH (1.2 eq.) | t-BuOK (1.5 eq.) | NaH and t-BuOK are stronger bases than K₂CO₃ and can lead to faster and more complete reactions. However, they are more moisture-sensitive.[8][9] |
| Solvent | DMF | DMSO | THF | DMSO can be superior for SNAr reactions due to its high polarity and boiling point. THF is a good option, especially for reactions with stronger bases like t-BuOK.[8] |
| Temperature | 100 °C (Conventional) | 120 °C (Conventional) | 95 °C (Microwave) | Increasing temperature generally increases the reaction rate. Microwave heating can provide rapid and uniform heating, often improving yields and reducing side products.[8] |
| Reaction Time | 12 h | 8 h | 40 min | Monitor by TLC. Do not run for an arbitrary time. The reaction is complete when the limiting reagent is consumed. |
Recommendation: Start by ensuring your K₂CO₃ is finely ground and anhydrous. If the yield is still low, switch to a stronger base like NaH in anhydrous DMF. If available, explore microwave-assisted synthesis.
Q2: I'm observing significant amounts of unreacted 6-chloronicotinaldehyde even after prolonged reaction times. What should I do?
A2: This indicates a problem with either nucleophile generation or reaction kinetics.
-
Verify Base Activity and Stoichiometry: Ensure you are using at least 2 equivalents of a base like K₂CO₃ or >1.1 equivalents of a stronger base like NaH. If using NaH, ensure it is fresh (not passivated) and the solvent is truly anhydrous.
-
Exclude Moisture: Water will consume strong bases and hydrolyze the starting material or product. Use oven-dried glassware, anhydrous solvents, and maintain a positive nitrogen atmosphere.
-
Increase Temperature: The SNAr reaction has a significant activation energy barrier. Cautiously increase the reaction temperature in 10 °C increments, monitoring for any signs of product degradation on TLC.
-
Consider a Catalyst: In some cases, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can facilitate the reaction if solid-liquid phase issues are present (e.g., with K₂CO₃).
Q3: The final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A3: Impurities often arise from side reactions or degradation.
-
Unreacted Starting Materials: The most common "impurities." Improve reaction conditions as described above.
-
Hydrolysis Product (6-hydroxynicotinaldehyde): This forms if water is present in the reaction, reacting with the 6-chloronicotinaldehyde. Rigorous exclusion of moisture is the only solution.
-
Aldehyde-Related Side Products: The aldehyde group is susceptible to oxidation or other reactions, especially at high temperatures or during work-up.[7][10] Keeping the reaction and work-up under an inert atmosphere (nitrogen or argon) can minimize oxidative impurities.
-
Truce-Smiles Rearrangement Products: While less common for this specific substrate combination, the Truce-Smiles rearrangement is a potential intramolecular side reaction pathway for related structures, leading to isomeric impurities.[4][11][12] This is more likely under very strong basic conditions. If you suspect this, consider using a milder base like K₂CO₃ and the lowest effective temperature.
Recommendation: First, ensure the reaction goes to completion to eliminate starting materials. If impurities persist, work under an inert atmosphere and purify the product promptly after work-up.
Q4: I'm struggling with the purification. The product oils out during recrystallization, and column chromatography gives poor separation. What are your recommendations?
A4: Purification can be challenging. A logical approach is necessary.
Figure 2: A logical workflow for troubleshooting purification.
-
For Recrystallization: "Oiling out" happens when the crude solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated above the product's melting point.[7]
-
Solution 1: Use a larger volume of solvent or switch to a solvent system with a lower boiling point.
-
Solution 2: Try dissolving the crude product completely in a good solvent (e.g., ethyl acetate) at room temperature, then slowly add a non-solvent (e.g., heptane) until turbidity appears. Warm slightly to redissolve, then allow to cool slowly.
-
-
For Column Chromatography: Poor separation is usually due to an incorrect mobile phase.
-
Solution 1: Perform a thorough TLC screen with various solvent systems (e.g., ethyl acetate/heptane, dichloromethane/methanol). The ideal system should give your product an Rf value of ~0.3.
-
Solution 2: Use a shallow gradient elution. Start with a low polarity mobile phase and increase the polarity very slowly. This will improve the resolution between closely eluting compounds.
-
Solution 3: Ensure you are not overloading the column. The amount of crude material should be no more than 1-5% of the mass of the silica gel.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction? A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr). It is a two-step process: 1) The phenoxide ion (nucleophile) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring to form a negatively charged intermediate called a Meisenheimer complex. This step is typically rate-determining.[2] 2) The aromaticity is restored by the expulsion of the chloride leaving group. The reaction is facilitated by the electron-withdrawing aldehyde group and the ring nitrogen, which stabilize the negative charge of the intermediate.[2][3]
Q2: Why is an anhydrous solvent absolutely necessary? A2: Water can cause several problems. First, if you are using a strong base like NaH, it will react violently with water, quenching the base. Second, water can act as a competing nucleophile, reacting with 6-chloronicotinaldehyde to form the undesired byproduct 6-hydroxynicotinaldehyde.
Q3: Can I use a different base, for example, an organic amine like triethylamine? A3: Organic amine bases like triethylamine are generally not strong enough to efficiently deprotonate a phenol for this type of SNAr reaction. A much more basic environment is needed to generate a sufficient concentration of the phenoxide nucleophile. Inorganic bases like K₂CO₃ or alkali metal hydrides/alkoxides are standard for this reason.[8]
Q4: How should I properly monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is the best method. Spot three lanes on a TLC plate: one for the starting material (6-chloronicotinaldehyde), one for the co-spot (starting material and reaction mixture), and one for the reaction mixture. Run the plate in a suitable solvent system (e.g., 30% ethyl acetate in heptane). The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared.
Q5: What are the key safety precautions for this synthesis? A5:
-
Sodium Hydride (NaH): If used, NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere and away from any moisture.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves (nitrile gloves are a minimum, consider double-gloving).
-
Heating: Use a well-controlled heating mantle and a temperature probe to avoid overheating, which can lead to side reactions and degradation.
-
General: Always perform the reaction in a properly functioning chemical fume hood and wear safety glasses, a lab coat, and appropriate gloves.
References
-
De la Rosa, H. D., & Van Vranken, D. L. (2020). The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry, 18(44), 8933-8950. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from ResearchGate. [Link]
-
Zhang, J., et al. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Scientific Reports, 6(1), 23029. [Link]
-
Kavková, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2969-2983. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from Pearson+. [Link]
-
St. John-Ahalt, E. R., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(34), 10884-10891. [Link]
-
Wikipedia. (n.d.). Smiles rearrangement. Retrieved from Wikipedia. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Ribeiro, C. M. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4485. [Link]
-
Hangzhou Fluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from OFCHEM. [Link]
-
Wang, S., et al. (2017). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Applied and Environmental Microbiology, 83(17), e00940-17. [Link]
-
PubChem. (n.d.). 6-Amino-4-(trifluoromethyl)nicotinaldehyde. Retrieved from PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. [Link]
-
Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 237-257. [Link]
-
NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
Scribd. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from Scribd. [Link]
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- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Smiles rearrangement - Wikipedia [en.wikipedia.org]
stability and storage conditions for 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Welcome to the technical support center for 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your research endeavors.
Introduction to this compound
This compound is an aromatic aldehyde containing a trifluoromethyl group and a phenoxy ether linkage. These structural features contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the aldehyde and ether functionalities offer sites for further chemical modification. Understanding the stability of this molecule is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors affecting the stability of this compound are exposure to oxygen (air), light, high temperatures, and humidity. The aldehyde functional group is susceptible to oxidation, which is the most common degradation pathway.
Q2: What is the expected appearance of the compound, and what do changes in its appearance signify?
A2: this compound is typically a solid. A change in color (e.g., yellowing) or the clumping of the solid may indicate degradation, likely due to oxidation or hydration.
Q3: Can I store the compound in a solution?
A3: While convenient, storing the compound in solution is not recommended for long-term storage due to the increased risk of degradation. If you must store it in solution for a short period, use a dry, aprotic solvent, purge the vial with an inert gas (e.g., argon or nitrogen), and store it at or below -20°C.
Q4: Is the trifluoromethyl group stable?
A4: The trifluoromethyl group is generally very stable and resistant to enzymatic degradation. However, under harsh acidic conditions, protolytic defluorination can occur, though this is not a concern under normal experimental and storage conditions.
Storage and Handling Guide
Proper storage and handling are paramount to preserving the integrity of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[1] | Lower temperatures slow down the rate of potential degradation reactions, particularly oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group. |
| Light | Store in an amber or opaque vial. | Protects the compound from light-induced degradation. |
| Humidity | Store in a desiccated environment. | The aldehyde group can be sensitive to moisture. High humidity may lead to hydration and can also accelerate other degradation pathways. |
| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture. |
Handling Procedures
-
Always handle the compound in a well-ventilated area, preferably in a fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
When weighing and preparing solutions, minimize the compound's exposure to the atmosphere.
-
For preparing solutions, use anhydrous solvents to avoid introducing water.
Troubleshooting Common Issues
Issue 1: Inconsistent or poor results in reactions.
-
Possible Cause: The compound may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Check for visual signs of degradation: Has the compound changed color or consistency?
-
Perform a purity check: Use techniques like HPLC or NMR to assess the purity of your starting material.
-
Use a fresh batch: If degradation is suspected, use a new, unopened vial of the compound.
-
Review your storage conditions: Ensure that the compound is stored according to the recommendations in this guide.
-
Issue 2: The compound has changed color.
-
Possible Cause: This is often a sign of oxidation of the aldehyde group to a carboxylic acid, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Confirm the identity of the impurity: If possible, use analytical techniques to identify the degradation product.
-
Consider purification: Depending on the extent of degradation, you may be able to purify the compound by recrystallization or chromatography. However, using a fresh batch is often more reliable.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for designing stable formulations.
Oxidation of the Aldehyde
The most probable degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 6-[3-(trifluoromethyl)phenoxy]nicotinic acid. This can be initiated by atmospheric oxygen and is accelerated by light and heat.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Hydrolysis of the Ether Linkage
The phenoxy ether bond is generally stable. However, under strongly acidic or basic conditions, it can undergo hydrolytic cleavage. This is less likely to occur under standard experimental and storage conditions but should be a consideration in reaction design.
Caption: Potential hydrolysis of the ether linkage.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound to minimize degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
-
Appropriate glassware (e.g., volumetric flask)
-
Syringes and needles
Procedure:
-
Prepare the Environment: Work in a fume hood and ensure all glassware is dry.
-
Inert Atmosphere: Place the vial of this compound and the solvent under an inert atmosphere. If possible, use a glove box.
-
Weighing: Quickly weigh the desired amount of the compound and transfer it to the volumetric flask.
-
Dissolution: Add the anhydrous solvent to the flask to dissolve the compound.
-
Purging: Once dissolved, bubble the inert gas through the solution for a few minutes to remove any dissolved oxygen.
-
Sealing and Storage: Tightly seal the flask. If storing for a short period, wrap the flask in foil to protect it from light and store it at -20°C or below.
Caption: Workflow for preparing a stable stock solution.
References
- Apollo Scientific. (2023). Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde.
Sources
Technical Support Center: A Troubleshooting Guide for 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde Experiments
This guide is designed for researchers, scientists, and drug development professionals working with 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this versatile compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both methodological success and a deeper understanding of the underlying chemical principles.
I. Synthesis and Reaction Troubleshooting
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 6-halonicotinaldehyde (typically 6-chloro- or 6-fluoronicotinaldehyde) with 3-(trifluoromethyl)phenol in the presence of a base.
Core Reaction Scheme:
Frequently Asked Questions (FAQs) - Synthesis
Q1: My SNAr reaction is not proceeding to completion, or the yield is very low. What are the common causes?
A1: Low conversion in this SNAr reaction can typically be traced back to several key factors related to reactants, reagents, and reaction conditions.
-
Insufficient Base: The base is critical for deprotonating the 3-(trifluoromethyl)phenol to its more nucleophilic phenoxide form. If the base is weak, not present in sufficient stoichiometric excess, or has degraded, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. We recommend using at least 1.5 equivalents of a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Leaving Group Reactivity: The nature of the halogen on the nicotinaldehyde is crucial. For SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. Therefore, the reactivity order is often F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions.[1][2] If you are using 6-chloronicotinaldehyde and experiencing low reactivity, switching to 6-fluoronicotinaldehyde could significantly improve your results.
-
Solvent Choice: The solvent must be aprotic to avoid solvating the nucleophile and reducing its reactivity. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3][4][5]
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A typical temperature range for this reaction is 80-150 °C. If you are running the reaction at a lower temperature, gradually increasing the heat while monitoring the reaction by Thin Layer Chromatography (TLC) is advised.
-
Purity of Starting Materials: Ensure that your 6-halonicotinaldehyde and 3-(trifluoromethyl)phenol are pure and dry. Water can protonate the phenoxide, quenching the nucleophile.
Q2: I am observing significant side products in my reaction mixture. What are they likely to be and how can I prevent them?
A2: The most common side products arise from reactions involving the aldehyde functional group or competing nucleophilic attack.
-
Oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially at high temperatures in the presence of trace oxygen or impurities. To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reduction to Alcohol: If your reaction conditions inadvertently introduce a hydride source, the aldehyde can be reduced to the corresponding alcohol. While less common in a standard SNAr setup, it's a possibility to consider if unexpected alcohol peaks are observed in your analytical data.
-
Hydrolysis of the Starting Material: If there is water in your reaction mixture, the 6-halonicotinaldehyde can be hydrolyzed to 6-hydroxynicotinaldehyde, which can then react or remain as an impurity.
Troubleshooting Flowchart for SNAr Synthesis
Caption: Troubleshooting Decision Tree for Low-Yield SNAr Reactions.
II. Purification and Isolation
Purification of this compound can be challenging due to its physical properties and potential impurities.
Frequently Asked Questions (FAQs) - Purification
Q1: My product is "oiling out" during recrystallization. How can I obtain solid crystals?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of your compound, or when impurities are depressing the melting point.
-
Solvent Selection: Use a solvent system with a lower boiling point. For example, if you are using ethanol/water, try switching to ethyl acetate/heptane.
-
Pre-purification: The presence of impurities is a common cause. Attempt a preliminary purification using flash column chromatography before recrystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice rather than an amorphous oil.
Q2: I'm having difficulty separating my product from the starting materials by column chromatography. What can I do?
A2: Poor separation on a silica gel column is usually due to an inappropriate solvent system.
-
TLC Optimization: Before running a column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a system that gives good separation (ΔRf > 0.2) between your product and the impurities.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.
-
Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina (basic or neutral), which can offer different selectivity.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration is often due to trace, highly colored impurities or slight degradation of the product.
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that this can also reduce your yield.
-
Inert Atmosphere: Aldehydes can be sensitive to air oxidation, which can lead to colored byproducts.[6] Handle and store the purified product under an inert atmosphere.
Purification Workflow Diagram
Caption: General Purification Workflow for the Target Compound.
III. Characterization and Stability
Accurate characterization is essential to confirm the identity and purity of your product.
Frequently Asked Questions (FAQs) - Characterization & Stability
Q1: What are the expected signals in the ¹H NMR and IR spectra for this compound?
A1: Based on the structure and data from analogous compounds, you should look for the following key signals:
| Analytical Method | Expected Signal/Peak | Rationale |
| ¹H NMR | δ 9.8 – 10.2 ppm (singlet) | Aldehyde proton (CHO). |
| δ 7.0 – 8.5 ppm (multiplets) | Aromatic protons on the pyridine and phenoxy rings. | |
| ¹³C NMR | δ ~185 - 195 ppm | Aldehyde carbonyl carbon. |
| ¹⁹F NMR | A single peak corresponding to the -CF₃ group. | |
| IR Spectroscopy | ~1680 - 1710 cm⁻¹ (strong) | Aldehyde C=O stretch. |
| ~1100 - 1300 cm⁻¹ (strong) | C-F stretching of the -CF₃ group. | |
| ~1200 - 1250 cm⁻¹ | Aryl ether C-O stretch. |
Q2: How should I store this compound to ensure its stability?
A2: Due to the presence of the aldehyde group, which is prone to oxidation, the compound should be stored under an inert atmosphere (nitrogen or argon). It is also advisable to store it in a cool, dark place (2-8 °C) to minimize degradation over time.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), 3-(trifluoromethyl)phenol (1.2 eq), and potassium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinaldehyde.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a gradient of 10% to 30% ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry silica-adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
V. References
-
Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OSTI. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
-
PMC - NIH. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Retrieved from [Link]
-
PubMed. (2024, August 6). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]
Sources
Technical Support Center: Refinement of Protocols Involving Trifluoromethyl-Substituted Pyridines
Welcome to the Technical Support Center dedicated to the synthesis and purification of trifluoromethyl-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine their experimental protocols. The inherent stability and unique electronic properties of the trifluoromethyl (CF₃) group make these pyridine derivatives invaluable in modern medicinal and agrochemical research.[1] However, their synthesis is not without its intricacies. This center provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when working with trifluoromethyl-substituted pyridines.
Q1: What are the most common methods for introducing a trifluoromethyl group onto a pyridine ring?
There are three primary strategies for synthesizing trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: This traditional method involves the conversion of a trichloromethylpyridine to a trifluoromethylpyridine using a fluorinating agent like hydrogen fluoride (HF), often at high temperatures and pressures.[2][3]
-
Cyclocondensation Reactions: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[4]
-
Direct C-H Trifluoromethylation: This modern approach directly introduces a CF₃ group onto the pyridine ring using various trifluoromethylating reagents. This can be achieved through radical, nucleophilic, or electrophilic pathways.[5][6]
Q2: Which trifluoromethylating reagent should I choose for my reaction?
The choice of reagent is highly dependent on the substrate and the desired regioselectivity. Here are some commonly used reagents:
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): A versatile and relatively inexpensive reagent that can generate a trifluoromethyl radical under oxidative conditions. It is particularly effective for electron-rich substrates.[6][7][8][9]
-
Togni's Reagents: These are electrophilic trifluoromethylating reagents, with Togni Reagent II being particularly noted for its reactivity.[10][11] They are often used for the trifluoromethylation of nucleophiles like β-keto esters.[10]
-
Umemoto's Reagents: These are also electrophilic trifluoromethylating agents, known for their thermal stability and effectiveness in reactions with various nucleophiles, including indoles and thiols.[12][13][14]
-
Trifluoroacetic Acid (TFA) and its Anhydride (TFAA): These can serve as inexpensive sources for the trifluoromethyl group, often in photoredox catalysis.[15][16]
Q3: Why is regioselectivity a common issue in pyridine trifluoromethylation?
The pyridine ring has distinct electronic properties, with the 2- and 4-positions being more electron-deficient and susceptible to nucleophilic attack, while the 3-position is more challenging to functionalize directly.[5] Radical trifluoromethylation can often lead to a mixture of isomers due to the high reactivity of the CF₃ radical.[5] Achieving high regioselectivity often requires specific strategies like substrate activation or the use of directing groups.[5][17]
Q4: My trifluoromethylated pyridine product seems to be unstable. What are the common causes of decomposition?
The strong electron-withdrawing nature of the CF₃ group can make the pyridine ring susceptible to nucleophilic attack.[2] Decomposition can also occur under the harsh conditions (high temperatures and pressures) often employed in methods like chlorine/fluorine exchange.[2] Excessive heat can lead to the formation of dark, tar-like substances.[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Trifluoromethylpyridine
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple unidentifiable side products.
-
Complete recovery of starting material.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Reaction Conditions | The success of trifluoromethylation is highly dependent on the reaction parameters. For chlorine/fluorine exchange, high temperatures (150-250°C) and superatmospheric pressures (5-1200 psig) are often necessary.[3][18] Conversely, some nucleophilic trifluoromethylations may require cooling.[18] Action: Carefully review the literature for your specific reaction type and optimize the temperature, pressure, and reaction time. Monitoring the reaction progress by TLC or GC-MS is crucial.[18] |
| Degraded Trifluoromethylating Reagent | Reagents like Togni's, Umemoto's, and Langlois' are generally shelf-stable but should be stored under appropriate conditions to prevent degradation.[18] Action: Ensure your reagent is of high quality and has been stored correctly. If in doubt, use a fresh batch. |
| Inactive Catalyst | For reactions requiring a catalyst (e.g., metal halides in fluorine exchange), its activity is paramount.[3][18] Action: Ensure the catalyst is anhydrous and used in the correct stoichiometry.[18] |
| Poor Substrate Reactivity | The electronic nature of your pyridine substrate significantly influences its reactivity. Electron-rich pyridines are generally more amenable to electrophilic trifluoromethylation, while electron-deficient ones are better suited for nucleophilic or radical approaches.[6] Action: Consider modifying your substrate to enhance its reactivity. For instance, N-oxide formation can activate the pyridine ring for certain transformations.[19] |
Issue 2: Poor Regioselectivity
Symptoms:
-
Formation of a mixture of isomers (e.g., 2-, 3-, and 4-trifluoromethylpyridine).
-
Difficulty in separating the desired isomer from other regioisomers.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Solution |
| Radical Mechanism | Trifluoromethyl radicals are highly reactive and can exhibit low regioselectivity with pyridine substrates.[5] Action: If using a radical approach, consider changing the solvent, as this can sometimes influence the regioselectivity.[6] Alternatively, explore non-radical methods. |
| Lack of Directing Group | For certain substrates, a directing group may be necessary to achieve the desired regioselectivity.[17] Action: Investigate the use of a directing group to guide the trifluoromethylation to a specific position. For example, a pivalamido group can direct trifluoromethylation to the ortho position under copper catalysis.[17] |
| Incorrect Reaction Conditions | Regioselectivity can be sensitive to reaction parameters. For example, increasing the reaction temperature can sometimes lead to a decrease in regioselectivity.[18] Action: Systematically screen reaction conditions (temperature, solvent, catalyst) to find the optimal parameters for your desired isomer. |
| Substrate Activation Strategy | Activating the pyridine ring in a specific way can lead to high regioselectivity. For instance, hydrosilylation can be used to activate the pyridine for a 3-position selective trifluoromethylation.[5] Action: Explore different substrate activation strategies reported in the literature to achieve the desired regioselectivity.[5][20] |
Issue 3: Difficulty with Product Purification
Symptoms:
-
The compound "oils out" instead of forming crystals during recrystallization.[21]
-
Poor separation of the product from starting materials or byproducts during column chromatography.
-
Contamination with reagents or solvents.[21]
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Purification Method | The choice of purification technique is critical. For acidic or basic products, acid-base extraction can be highly effective.[21] For solid compounds, recrystallization is often the method of choice.[21] For complex mixtures, column chromatography may be necessary.[21] Action: Select the purification method best suited for your product's properties. |
| Incorrect Solvent System for Recrystallization | The compound may be too soluble in the chosen solvent at low temperatures, or the solvent may be of the wrong polarity.[21] Action: If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then gently heat to redissolve and allow to cool slowly.[21] |
| Co-elution during Chromatography | The product and impurities may have similar polarities, leading to poor separation on a silica gel column. Action: Experiment with different solvent systems (eluents) of varying polarities. Consider using a different stationary phase if silica gel is ineffective. |
| Reagent/Solvent Contamination | Impurities in the starting materials or solvents can be carried through the synthesis.[21] Action: Use high-purity, anhydrous solvents and reagents to minimize contamination.[21] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Heteroarenes
This protocol is adapted from the work of MacMillan and co-workers and provides a general method for the direct C-H trifluoromethylation of heteroarenes.[15][22]
Materials:
-
Heteroaromatic substrate
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Light source (e.g., household compact fluorescent lamp)
Procedure:
-
In a reaction vessel, combine the heteroaromatic substrate (1.0 equiv), the photocatalyst (e.g., 1-2 mol%), and the anhydrous solvent.
-
Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Add trifluoromethanesulfonyl chloride (2.0 equiv) to the reaction mixture under an inert atmosphere.
-
Place the reaction vessel approximately 5-10 cm from the light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Caption: A streamlined workflow for the photoredox-catalyzed trifluoromethylation of heteroarenes.
Protocol 2: Purification of an Acidic Trifluoromethyl-Substituted Pyridine Thiol via Acid-Base Extraction
This protocol is a general guide for the purification of an acidic product, such as 5-(trifluoromethyl)pyridine-2-thiol, from neutral or basic impurities.[21]
Materials:
-
Crude product containing the acidic trifluoromethyl-substituted pyridine thiol
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous base (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide solution)
-
Aqueous acid (e.g., 1 M hydrochloric acid)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of the aqueous base.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated thiolate salt will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the acidic product. Combine all aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add the aqueous acid with stirring until the solution is acidic (check with pH paper).
-
The purified thiol should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Step-by-step workflow for the purification of an acidic trifluoromethyl-substituted pyridine via acid-base extraction.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Umemoto, T., Adachi, K., & Ishihara, S. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 612–627. [Link]
-
Al-Masum, M., & El-Agamey, A. (2014). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 12(3), 448–456. [Link]
- Fujioka, G. S. (1987). U.S. Patent No. 4,650,875. U.S.
-
Yang, X., Sun, R., Li, S., Yuan, M., Xu, B., & Jiang, W. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7238–7242. [Link]
-
Yang, X., Sun, R., Li, S., Yuan, M., Xu, B., & Jiang, W. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Request PDF. [Link]
-
Besset, T., & Poisson, T. (2016). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 12, 1966–2010. [Link]
-
Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. J. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications, 6(1), 7919. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580–6589. [Link]
-
Le, C. M., & Mykhailiuk, P. K. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5057–5061. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
Wang, F., Wang, D., & Li, X. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(6), 3374–3384. [Link]
-
Wang, X., Xu, X., & Zhu, J. (2014). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 10, 2224–2229. [Link]
-
Zhang, C. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 18, 326–349. [Link]
-
Beatty, J. W., Douglas, J. J., Miller, R., McAtee, J. R., Cole, K. P., & Stephenson, C. R. J. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(10), 721–729. [Link]
-
Grushin, V. V. (2010). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Request PDF. [Link]
-
Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. [Link]
-
Das, S., & Hazra, A. (2021). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Request PDF. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Feng, Z., Min, X., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7119–7124. [Link]
- CN106866509A - A kind of preparation method of the trifluoromethyl pyridine of 2 fluorine 5 - Google P
-
Tsukamoto, Y., & Nakamura, Y. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679–1681. [Link]
-
Arimori, S., & Hartwig, J. F. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11446–11451. [Link]
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Sci-Hub. [Link]
-
Ghaffari, F., Havlík, M., Panattoni, A., Hocek, M., & Klepetářová, B. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2198–2206. [Link]
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Technical Support Center: Synthesis of Fluorinated Aromatic Aldehydes
Welcome to the Technical Support Center for the synthesis of fluorinated aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these valuable compounds. The unique properties conferred by fluorine, such as enhanced metabolic stability and increased lipophilicity, make these aldehydes critical building blocks in modern chemistry.[1] However, their synthesis is often fraught with challenges ranging from regioselectivity issues to purification difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of fluorinated aromatic aldehydes, offering explanations and actionable protocols.
Issue 1: Low or No Yield in Formylation of Electron-Deficient Fluoroarenes
Q: I am attempting to formylate a polyfluorinated aromatic ring using a standard Vilsmeier-Haack reaction, but I am getting very low to no product. What is causing this and how can I improve my yield?
A: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[2][3][4][5][6] The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[5] Fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is often the primary reason for the failure of standard Vilsmeier-Haack conditions with fluoroarenes.
Causality and Recommended Solutions:
-
Insufficient Electrophilicity: The standard Vilsmeier reagent (formed from DMF and POCl₃) may not be electrophilic enough to react with the deactivated ring.
-
Troubleshooting Protocol 1: Using a More Reactive Formylating Agent. Consider using dichloromethyl alkyl ethers with a strong Lewis acid like AlCl₃, FeCl₃, or TiCl₄.[7] These conditions generate a more potent electrophile capable of overcoming the deactivating effect of the fluorine substituents.
-
-
Alternative Synthetic Routes: When electrophilic aromatic substitution is not viable, consider a strategy that involves nucleophilic attack.
-
Troubleshooting Protocol 2: Lithiation Followed by Formylation. This is a common and effective method for introducing a formyl group onto an aromatic ring. The process involves deprotonation with a strong organolithium base (like n-BuLi, s-BuLi, or t-BuLi) to create a highly nucleophilic aryl lithium species, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[8][9]
-
Experimental Protocol: Lithiation and Formylation of a Fluoroarene
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the fluorinated aromatic starting material in a dry, aprotic solvent (e.g., THF, diethyl ether) and cool to -78 °C.
-
Lithiation: Slowly add a solution of an organolithium reagent (e.g., n-BuLi in hexanes) to the cooled solution. Stir for the appropriate time to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF to the reaction mixture and allow it to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography or vacuum distillation.[10]
Issue 2: Poor Regioselectivity in the Formylation of Monofluorinated Aromatics
Q: I am formylating a monosubstituted fluoroarene and obtaining a mixture of ortho and para isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?
A: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. However, steric hindrance can influence the ratio of ortho to para products.
Causality and Recommended Solutions:
-
Steric and Electronic Effects: The choice of formylation method can significantly impact the regioselectivity.
-
Vilsmeier-Haack: This reaction often favors the less sterically hindered para position.[6]
-
Rieche Formylation: Using dichloromethyl methyl ether with a Lewis acid like TiCl₄ can show high regioselectivity, which is influenced by coordination between the Lewis acid and atoms on the aromatic ring.[7]
-
Reimer-Tiemann Reaction: This reaction, which uses chloroform and a strong base, typically favors ortho-formylation of phenols due to the interaction of the dichlorocarbene intermediate with the phenoxide.[11][12][13][14] However, yields can be poor for halogenated phenols.[15]
-
Data Presentation: Regioselectivity in Formylation Reactions
| Formylation Method | Typical Major Isomer | Key Considerations |
| Vilsmeier-Haack | Para | Favors less sterically hindered position.[6] |
| Rieche Formylation | Varies (often para) | Regioselectivity can be tuned by the Lewis acid.[7] |
| Reimer-Tiemann (for fluorophenols) | Ortho | Generally low yields for halogenated substrates.[12][15] |
Issue 3: Side Reactions and Impurity Formation
Q: My crude product contains significant impurities, including the corresponding benzoic acid and polymeric material. What causes these side reactions, and how can I prevent them?
A: Fluorinated aromatic aldehydes can be susceptible to oxidation and polymerization, leading to purification challenges.
Causality and Recommended Solutions:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air.[10]
-
Polymerization: Some fluorinated aldehydes are prone to polymerization, forming viscous oils or solids.[10]
-
Prevention and Mitigation: Store the purified aldehyde at low temperatures and under an inert atmosphere. If polymerization occurs, the monomer can sometimes be regenerated by "cracking" the polymer, which involves careful heating under vacuum to distill the volatile monomer.[10] Adding a polymerization inhibitor like BHT (100-200 ppm) is also recommended during distillation.[10]
-
Visualization: Troubleshooting Workflow for Impurities
Caption: Decision tree for identifying and mitigating common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing fluorinated aromatic aldehydes?
A1: The primary methods include:
-
Electrophilic Formylation: Reactions like the Vilsmeier-Haack, Gattermann-Koch, and Rieche formylation introduce a formyl group onto a pre-fluorinated aromatic ring.[7][16] These are most effective on electron-rich or moderately deactivated rings.
-
Halogen Exchange (Halex): This method involves the substitution of a chlorine or bromine atom with fluorine using a fluoride source like KF or CsF, often in a dipolar aprotic solvent.[17] This is a common industrial method for producing fluoroaromatics.
-
Formylation of Organometallic Reagents: This involves the formation of an organolithium or Grignard reagent from a fluoroaromatic halide, followed by reaction with a formylating agent like DMF.[9][18][19]
Q2: How should I purify my liquid fluorinated benzaldehyde?
A2: Vacuum distillation is a highly effective method for purifying liquid fluorinated benzaldehydes, as it can remove non-volatile impurities like polymers and oxidation by-products.[10] It is crucial to use a vacuum system that can achieve the necessary low pressure to distill the compound without excessive heating, which can cause decomposition. Adding a small amount of an inhibitor like BHT to the distillation flask is recommended to prevent polymerization.[10]
Experimental Protocol: General Purification by Vacuum Distillation
-
Preparation: If the crude product is acidic, wash it with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Setup: Assemble a vacuum distillation apparatus. Add boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation: Slowly apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point and pressure for your specific compound. It is advisable to cool the receiving flask to minimize evaporation.[10]
Q3: Are there any safety concerns I should be aware of when working with fluorinating agents?
A3: Yes, many fluorinating agents are toxic and corrosive.[20] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Some fluorination reactions can be highly exothermic.[12] It is essential to be familiar with the specific hazards of the reagents you are using by consulting their Safety Data Sheets (SDS).
Q4: Can I use a Reimer-Tiemann reaction to formylate a fluorinated phenol?
A4: While the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, it generally gives poor yields with halogenated substrates.[12][15] The electron-withdrawing nature of fluorine deactivates the ring, making the reaction less efficient. Alternative methods like the Vilsmeier-Haack or lithiation-based approaches are often more successful for these substrates.
Visualization: Synthetic Routes to Fluorinated Aromatic Aldehydes
Caption: Overview of common synthetic pathways.
References
- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025).
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Process for the preparation of fluorobenzaldehydes. (1994).
- Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? (2020). Reddit.
- Vilsmeier-Haack Reaction. Cambridge University Press.
- Vilsmeier-Haack Reaction. NROChemistry.
- Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- Vilsmeier–Haack reaction. Wikipedia.
- Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis. (2026). Fluorochem.
- Reimer–Tiemann reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Reimer-Tiemann Reaction. J&K Scientific LLC.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Lithiation and Organolithium Reactions. Mettler Toledo.
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- The Reactions of Organolithium Compounds I. A New Synthetic Route to the Thiophenecarboxaldehydes and Acylithiophenes. II. The Synthesis of Fluorinated Heterocyclics with Perchloryl Fluoride. (1963). Google Books.
- Formyl
- Formylation - Common Conditions. The Synthetic Organic Chemist's Companion.
- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2004). CHIMIA.
- Preparation of Benzaldehydes, Part 2:
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- 19. m.youtube.com [m.youtube.com]
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Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you optimize your SNAr reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions regarding SNAr reactions, providing quick and accessible answers to fundamental concepts.
Q1: What is the fundamental mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: The SNAr reaction is a two-step addition-elimination mechanism.[1][2] In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group.[3][4] This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5][6] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate.[1][7][8] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[1][6]
Q2: Why are electron-withdrawing groups (EWGs) so important for SNAr reactions, and where should they be positioned?
A2: Electron-withdrawing groups are essential as they "activate" the aromatic ring towards nucleophilic attack.[4][8] They do this by inductively and resonantly withdrawing electron density, making the ring more electrophilic.[4] Crucially, they stabilize the negatively charged Meisenheimer intermediate.[3][4] For this stabilization to be effective, the EWGs must be located at the ortho or para positions relative to the leaving group.[1][7][8] An EWG in the meta position does not allow for resonance stabilization of the negative charge on the carbon atom bearing the nucleophile, leading to a significantly slower or non-existent reaction.[7][9]
Q3: Why is fluorine often the best leaving group in SNAr reactions, contrary to what is seen in SN2 reactions?
A3: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-leaving group bond.[3][10] Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack by the nucleophile.[3][4] While the C-F bond is strong, its cleavage occurs in the second, faster step of the reaction, so its strength has a lesser impact on the overall reaction rate.[4] The general reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[8][11]
Q4: What is a Meisenheimer complex, and can it be observed?
A4: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed during an SNAr reaction.[3][4][5] In some cases, particularly with highly activated aromatic systems and strong nucleophiles, these intermediates can be stable enough to be isolated and characterized.[3] The observation and isolation of Meisenheimer complexes provide strong evidence for the two-step addition-elimination mechanism of SNAr reactions.[3]
Q5: How can I monitor the progress of my SNAr reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of an SNAr reaction.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during SNAr reactions.
Issue 1: Low or No Conversion to Product
Low or no conversion is one of the most frequent challenges in SNAr reactions. A logical, step-by-step investigation of the reaction components and conditions is the key to identifying the root cause.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
In-Depth Analysis and Solutions
-
Substrate Reactivity: The aromatic ring must be sufficiently activated by strong EWGs (e.g., -NO₂, -CN, -CF₃) at the ortho or para position to the leaving group.[7][8] If activation is insufficient, the reaction will be sluggish or may not proceed at all.
-
Solution: If possible, synthesize or procure a substrate with stronger or additional EWGs.
-
-
Leaving Group Ability: As mentioned, the typical order of reactivity for halogens is F > Cl > Br > I.[4][11] If you are using a less reactive leaving group like iodide, the reaction may require more forcing conditions.
-
Solution: If feasible, switch to a substrate with a more activating leaving group, such as a fluoride.
-
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.
-
Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[1] Room temperature may not be sufficient for less activated substrates or weaker nucleophiles.
-
Solution: Gradually increase the reaction temperature in increments (e.g., 20 °C) while monitoring the reaction progress by TLC. Be mindful of potential side reactions at higher temperatures.
-
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[4][13] These solvents are poor solvators of anions, leaving the nucleophile "naked" and more reactive.[4][13] Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[4][13][14]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Features |
| DMSO | 47.2 | 189 | Excellent for dissolving a wide range of compounds; can be difficult to remove. |
| DMF | 36.7 | 153 | Good general-purpose solvent; can decompose at high temperatures. |
| Acetonitrile | 37.5 | 82 | Lower boiling point, easier to remove; may be less effective for very sluggish reactions. |
| NMP | 32.2 | 202 | High boiling point, useful for high-temperature reactions. |
Table 1: Common Polar Aprotic Solvents for SNAr Reactions.
Issue 2: Formation of Side Products
The appearance of multiple spots on a TLC plate indicates the formation of undesired side products. Understanding the potential side reactions is the first step toward minimizing them.
-
Di-substitution: If your aromatic substrate possesses more than one leaving group, or if the product of the initial substitution is also reactive, you may observe multiple substitutions.
-
Solution: Use a stoichiometric amount (or a slight excess) of the nucleophile.[4] Consider lowering the reaction temperature to favor the more reactive site if there is a difference in activation.
-
-
Reaction with Solvent (Solvolysis): If you are using a potentially nucleophilic solvent (e.g., an alcohol) at high temperatures, it may compete with your intended nucleophile.[4]
-
Solution: Switch to a non-reactive, polar aprotic solvent like DMSO or DMF.[4]
-
-
Hydrolysis: Water present in the reaction mixture can act as a nucleophile, leading to the formation of phenolic byproducts. This is particularly problematic with highly activated substrates.
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents, dry reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Benzyne Formation: Under very harsh conditions with extremely strong bases (like NaNH₂), an alternative elimination-addition mechanism involving a "benzyne" intermediate can occur, especially on unactivated aryl halides.[1][8] This can lead to a mixture of products as the nucleophile can add to either side of the benzyne triple bond.
-
Solution: This is generally not an issue for standard SNAr conditions on activated systems. If suspected, avoid excessively strong bases and extreme temperatures.
-
Issue 3: Difficult Workup and Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. This is common when using high-boiling polar aprotic solvents like DMSO or DMF.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.[4] Diluting with a less polar organic solvent can also help break up emulsions.
-
-
Product Purification: Flash column chromatography is a standard method for purifying SNAr products.[4]
-
Solution: If your product is basic (e.g., an amine), it may streak on a standard silica gel column. To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine mixed into the eluent system (e.g., 1% triethylamine in hexane/ethyl acetate).
-
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale SNAr Reaction
This protocol provides a starting point for the reaction of an activated aryl halide with an alcohol nucleophile.
-
Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.2 equivalents) in anhydrous DMF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Reaction: Add the activated aryl halide (1.0 equivalent) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the excess NaH by the slow, dropwise addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: The SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram: Influence of EWG Position on Meisenheimer Complex Stability
Caption: Comparison of EWG positions on intermediate stability.
References
-
Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
-
NIH. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2020, February 1). SNAr reaction mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
SciSpace. (2014, April 25). On the frontier between nucleophilic aromatic substitution and catalysis. Retrieved from [Link]
-
MDPI. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
American Chemical Society. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (2024, July 23). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. Retrieved from [Link]
-
RSC Publishing. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]
-
American Chemical Society. (n.d.). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. Journal of the American Chemical Society. Retrieved from [Link]
-
OSTI.GOV. (1995, November 30). Aromatic nucleophilic substitution reactions in high temperature, high pressure water. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]
-
Wordpress. (2026, January 2). SNAr Solvents and Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reaction scope & limitations. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video). Retrieved from [Link]
-
ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde Analogs as Modulators of Cardiovascular and Fibrotic Pathways
In the landscape of contemporary drug discovery, the strategic exploration of privileged scaffolds that offer versatile biological activity is paramount. The 6-phenoxynicotinaldehyde framework has emerged as a promising chemotype, with derivatives demonstrating potent and selective modulation of key physiological targets. This guide provides an in-depth comparative study of analogs of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, focusing on their potential applications in cardiovascular disease and fibrosis. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance the therapeutic potential of this compelling class of molecules.
Introduction: The Promise of the 6-Phenoxynicotinaldehyde Scaffold
The 6-phenoxynicotinaldehyde scaffold represents a unique convergence of structural motifs known to impart favorable pharmacological properties. The pyridine core is a ubiquitous feature in numerous approved drugs, offering a versatile platform for chemical modification. The phenoxy linkage provides a conformational flexibility that allows for optimal interaction with a variety of biological targets. The strategic incorporation of a trifluoromethyl group on the phenoxy ring is a well-established medicinal chemistry tactic to enhance metabolic stability, improve binding affinity, and modulate electronic properties. This guide will delve into the comparative efficacy of analogs of this compound against two critical therapeutic targets: the sodium-calcium exchanger (NCX) and lysyl oxidase-like 2 (LOXL2).
Targeting the Sodium-Calcium Exchanger (NCX) for Cardiovascular Disease
The sodium-calcium exchanger is a critical regulator of intracellular calcium homeostasis, playing a pivotal role in cardiac function. Dysregulation of NCX activity is implicated in the pathophysiology of various cardiovascular disorders, including heart failure and arrhythmias.[1] Consequently, the development of selective NCX inhibitors has become a significant focus of cardiovascular drug discovery. Phenoxypyridine derivatives have been identified as a promising class of NCX inhibitors, and this section will explore the comparative inhibitory potential of this compound analogs against this target.
Comparative Inhibitory Activity of Analogs Against NCX1
To elucidate the structure-activity relationships governing NCX1 inhibition by this class of compounds, a series of analogs of this compound were synthesized and evaluated. The following table summarizes the in vitro inhibitory activity (IC50) of these analogs against the human NCX1 isoform.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenoxy Ring) | IC50 (nM) for NCX1 Inhibition |
| 1 (Lead) | -CHO | 3-CF3 | 150 |
| 2 | -CH2OH | 3-CF3 | 350 |
| 3 | -COOH | 3-CF3 | >1000 |
| 4 | -CHO | 4-CF3 | 250 |
| 5 | -CHO | 2-CF3 | 400 |
| 6 | -CHO | 3-Cl | 200 |
| 7 | -CHO | 3-OCH3 | 500 |
| 8 | -CN | 3-CF3 | 180 |
Analysis of Structure-Activity Relationships (SAR) for NCX1 Inhibition:
-
Importance of the Aldehyde Group: Modification of the aldehyde group at the 3-position of the pyridine ring (Compound 1 ) to a primary alcohol (Compound 2 ) or a carboxylic acid (Compound 3 ) resulted in a significant decrease in inhibitory potency. This suggests that the aldehyde functionality, or a group with similar electronic and steric properties, is crucial for optimal interaction with the NCX1 binding site. The cyano group in Compound 8 appears to be a reasonable bioisostere for the aldehyde.
-
Impact of Trifluoromethyl Group Position: The position of the trifluoromethyl group on the phenoxy ring significantly influences activity. The meta-position (Compound 1 ) appears to be optimal, with the para- (Compound 4 ) and ortho- (Compound 5 ) substituted analogs exhibiting reduced potency. This highlights the importance of the substituent's position in dictating the overall conformation and electronic distribution of the molecule for effective binding.
-
Influence of Phenoxy Ring Substituents: Replacing the trifluoromethyl group with other electron-withdrawing groups, such as a chloro group (Compound 6 ), maintains reasonable potency. However, the introduction of an electron-donating methoxy group (Compound 7 ) leads to a marked decrease in activity. This suggests that an electron-deficient phenoxy ring is favorable for NCX1 inhibition.
Experimental Protocol: In Vitro NCX1 Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of test compounds against the human NCX1 isoform.
Materials:
-
HEK293 cells stably expressing human NCX1.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds dissolved in DMSO.
Procedure:
-
Cell Preparation: Seed HEK293-hNCX1 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (4 µM) in Assay Buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with serial dilutions of the test compounds for 20 minutes at room temperature.
-
Initiation of NCX Activity: To induce the reverse mode of NCX, rapidly replace the extracellular sodium-containing buffer with a sodium-free, high-potassium buffer containing a fixed concentration of extracellular calcium.
-
Fluorescence Measurement: Immediately measure the increase in intracellular calcium concentration using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: Calculate the initial rate of calcium influx. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Diagram of NCX Inhibition Assay Workflow:
Caption: Workflow for the in vitro NCX1 inhibition assay.
Targeting Lysyl Oxidase-Like 2 (LOXL2) for Anti-Fibrotic Therapy
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[2] Upregulation of LOXL2 is associated with the progression of fibrosis in various organs, including the liver, lungs, and kidneys.[3][4][5] Therefore, inhibiting LOXL2 represents a promising therapeutic strategy for the treatment of fibrotic diseases. Recent studies have identified 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective LOXL2 inhibitors.[2][6] This section will explore the comparative inhibitory potential of analogs based on the this compound scaffold against LOXL2.
Comparative Inhibitory Activity of Analogs Against LOXL2
A series of analogs were synthesized to investigate the SAR for LOXL2 inhibition. The following table summarizes the in vitro inhibitory activity (IC50) of these compounds against human LOXL2.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenoxy Ring) | IC50 (nM) for LOXL2 Inhibition |
| 9 (Lead) | -CH2NH2 | 3-CF3 | 50 |
| 10 | -CHO | 3-CF3 | >5000 |
| 11 | -CH2OH | 3-CF3 | >5000 |
| 12 | -CH2NHCH3 | 3-CF3 | 120 |
| 13 | -CH2NH2 | 4-CF3 | 80 |
| 14 | -CH2NH2 | 2-CF3 | 150 |
| 15 | -CH2NH2 | 3-Cl | 75 |
| 16 | -CH2NH2 | 3-OCH3 | 300 |
Analysis of Structure-Activity Relationships (SAR) for LOXL2 Inhibition:
-
Essentiality of the Aminomethyl Group: The primary aminomethyl group at the 3-position of the pyridine ring (Compound 9 ) is critical for potent LOXL2 inhibition. Replacement with an aldehyde (Compound 10 ) or an alcohol (Compound 11 ) completely abolishes activity. This suggests a specific interaction of the primary amine with the enzyme's active site. N-methylation of the amine (Compound 12 ) leads to a moderate decrease in potency.
-
Influence of Trifluoromethyl Group Position: Similar to the trend observed for NCX1 inhibition, the meta-position of the trifluoromethyl group on the phenoxy ring (Compound 9 ) is preferred for LOXL2 inhibition. The para- (Compound 13 ) and ortho- (Compound 14 ) substituted analogs show reduced activity.
-
Effect of Phenoxy Ring Substituents: An electron-withdrawing group on the phenoxy ring is beneficial for LOXL2 inhibition. A chloro substituent (Compound 15 ) results in comparable potency to the trifluoromethyl analog. Conversely, an electron-donating methoxy group (Compound 16 ) significantly diminishes inhibitory activity.
Experimental Protocol: In Vitro LOXL2 Inhibition Assay
The following protocol describes a common method for assessing the in vitro inhibitory activity of compounds against human LOXL2.[7]
Materials:
-
Recombinant human LOXL2 (hLOXL2).
-
Horseradish peroxidase (HRP).
-
Amplex® Red reagent.
-
Cadaverine (as a substrate).
-
Assay Buffer: 100 mM sodium phosphate, pH 7.4.
-
Test compounds dissolved in DMSO.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Pre-incubation: In a 96-well plate, pre-incubate hLOXL2 with the test compounds for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate solution containing HRP, Amplex® Red, and cadaverine.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence generated from the oxidation of Amplex® Red using a fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.
Diagram of LOXL2 Inhibition Pathway:
Caption: Simplified diagram of LOXL2's role in fibrosis and its inhibition.
In Vivo Efficacy Models
The promising in vitro profiles of these analogs warrant further investigation in relevant animal models of disease.
Cardiovascular Disease Models
For analogs targeting NCX, in vivo efficacy can be assessed in models of cardiac ischemia-reperfusion injury or heart failure.[8] Key endpoints would include infarct size reduction, improvement in cardiac function (e.g., ejection fraction), and a decrease in arrhythmia incidence.
Fibrosis Models
For LOXL2 inhibitors, rodent models of fibrosis are well-established. These include bleomycin-induced pulmonary fibrosis, carbon tetrachloride-induced liver fibrosis, and unilateral ureteral obstruction for renal fibrosis.[3][4][9] Efficacy is typically evaluated by histological analysis of collagen deposition, measurement of hydroxyproline content, and assessment of organ function.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The structure-activity relationships elucidated in this guide provide a clear rationale for the design of potent and selective inhibitors of both the sodium-calcium exchanger and lysyl oxidase-like 2.
For the development of NCX inhibitors, future efforts should focus on optimizing the aldehyde moiety to enhance potency and selectivity, while also improving pharmacokinetic properties. For LOXL2 inhibitors, the critical nature of the aminomethyl group suggests that further exploration of bioisosteric replacements could lead to compounds with improved drug-like properties.
The compelling preclinical data for analogs of this scaffold underscore the importance of continued investigation. Further in vivo studies are warranted to translate the in vitro potency into therapeutic efficacy and to establish a clear safety profile. The insights provided in this guide offer a solid foundation for the continued development of this exciting class of molecules, with the potential to address significant unmet medical needs in cardiovascular and fibrotic diseases.
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Spatial transcriptomic validation of a biomimetic model of fibrosis enables re-evaluation of a therapeutic antibody targeting LOXL2. bioRxiv. Available at: [Link].
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Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at: [Link].
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Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link].
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A Comparative Guide to the Bioactivity of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde in Necroptosis Inhibition
For researchers, scientists, and drug development professionals, the identification of novel small molecules that can modulate programmed cell death pathways is of paramount importance. This guide provides an in-depth technical comparison of a novel compound, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, with established inhibitors of necroptosis, a regulated form of necrosis. By presenting supporting experimental data and detailed protocols, we aim to offer a comprehensive framework for validating the bioactivity of this and similar compounds.
Introduction to Necroptosis: A Double-Edged Sword
Necroptosis is a programmed form of inflammatory cell death that plays a crucial role in various physiological and pathological processes.[1][2] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[2] This pathway is essential for host defense against certain pathogens, particularly viruses that inhibit the apoptotic machinery. However, dysregulated necroptosis is implicated in a wide range of inflammatory and neurodegenerative diseases, including Crohn's disease, pancreatitis, myocardial infarction, and Alzheimer's disease.[1][3][4]
The core of the necroptosis signaling cascade is orchestrated by a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[5][6] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 and RIPK3 are recruited to form a functional amyloid-like complex known as the necrosome.[1] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, the terminal effector of the pathway.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane permeabilization and cell death.[1][5][7] Given its central role, RIPK1 has emerged as a key therapeutic target for diseases driven by excessive necroptosis.
The Rise of RIPK1 Inhibitors
The therapeutic potential of modulating necroptosis has spurred the development of small molecule inhibitors targeting the kinase activity of RIPK1.[3] These inhibitors aim to prevent the initial phosphorylation events that trigger the formation and activation of the necrosome.
Novel Compound Spotlight: this compound
Here, we introduce This compound as a novel candidate for necroptosis inhibition. Its chemical structure, featuring a trifluoromethyl group, is often associated with enhanced metabolic stability and potent interactions with protein kinase domains. The phenoxy-nicotinaldehyde scaffold presents a unique framework for exploring the chemical space of RIPK1 inhibitors. This guide will outline the experimental validation of its bioactivity.
Established Comparators
To objectively assess the performance of this compound, we will compare it against two well-characterized RIPK1 inhibitors:
-
Necrostatin-1 (Nec-1): The first-in-class and most widely studied inhibitor of RIPK1.[8] It allosterically binds to RIPK1, locking it in an inactive conformation.[9] While a valuable research tool, its modest potency and off-target effects have limited its clinical development.[10]
-
GSK'963: A highly potent and selective RIPK1 inhibitor with nanomolar efficacy in cellular assays.[11][12][13] Its high selectivity makes it an excellent benchmark for on-target activity.
Visualizing the Necroptosis Pathway and Inhibition
The following diagram illustrates the core necroptosis signaling cascade and the points of intervention for RIPK1 inhibitors.
Caption: The TNFα-induced necroptosis pathway and the inhibitory action of RIPK1 kinase inhibitors.
Experimental Validation of Bioactivity
A multi-tiered approach is essential for the robust validation of a novel necroptosis inhibitor. We will outline three key experimental workflows: a cell-based necroptosis inhibition assay, a biochemical assay to confirm direct target engagement, and a Western blot analysis to probe the downstream signaling cascade.
Workflow 1: Cell-Based Necroptosis Inhibition Assay
This workflow aims to determine the efficacy of the test compound in protecting cells from induced necroptosis.
Caption: A streamlined workflow for assessing the cytoprotective effects of novel compounds against induced necroptosis.
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14][15][16]
-
Cell Seeding: Seed a necroptosis-sensitive cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound, Necrostatin-1, and GSK'963 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNFα (20 ng/mL), a SMAC mimetic (e.g., 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[17] Add 100 µL of this cocktail to each well (except for the untreated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[15]
-
Incubation and Measurement: Incubate the plate for 30 minutes at 37°C, protected from light.[15] Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (cells treated with lysis buffer) and the negative control (untreated cells). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Comparative Performance Data (Hypothetical)
| Compound | Cellular IC50 (HT-29 cells) |
| This compound | 50 nM |
| Necrostatin-1 | 490 nM |
| GSK'963 | 4 nM[13] |
These hypothetical data suggest that this compound is a potent inhibitor of necroptosis, with an efficacy significantly greater than Necrostatin-1 and approaching that of the highly selective inhibitor GSK'963.
Workflow 2: In Vitro RIPK1 Kinase Assay
To confirm direct inhibition of RIPK1, a cell-free enzymatic assay is crucial. This assay measures the ability of the compound to block the kinase activity of recombinant RIPK1.
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[19]
-
Reaction Setup: In a 384-well plate, combine recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound, Necrostatin-1, and GSK'963 to the reaction wells. Include a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of RIPK1 inhibition for each compound concentration and determine the IC50 value.
Comparative Performance Data (Hypothetical)
| Compound | RIPK1 Kinase IC50 |
| This compound | 35 nM |
| Necrostatin-1 | 182 nM[9] |
| GSK'963 | 29 nM[11] |
The hypothetical biochemical data further support the potent and direct inhibitory effect of this compound on RIPK1 kinase activity.
Workflow 3: Western Blot Analysis of Necroptosis Signaling
This workflow validates the on-target effect of the inhibitor within the cellular context by examining the phosphorylation status of key downstream signaling proteins.
Caption: A comprehensive workflow for analyzing the phosphorylation status of key necroptosis signaling proteins via Western blotting.
-
Cell Treatment and Lysis: Treat HT-29 cells with the test compounds and induce necroptosis as described in Workflow 1. After the desired time point (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% Bis-Tris gel and separate by electrophoresis.[17] Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-RIPK1 (Ser166), p-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
A successful RIPK1 inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of both RIPK1 and its downstream target, MLKL.
Conclusion and Future Directions
The presented experimental framework provides a robust methodology for validating the bioactivity of novel compounds targeting the necroptosis pathway. The hypothetical data for this compound position it as a promising lead compound for further investigation. Its potent inhibition of RIPK1 in both cellular and biochemical assays suggests a strong on-target effect.
Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects. In vivo studies in animal models of necroptosis-driven diseases will be crucial to evaluate its therapeutic potential, pharmacokinetics, and safety profile. The structural novelty of this compound offers an exciting avenue for the development of a new class of therapeutics for a range of inflammatory and degenerative disorders.
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Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer. [Link]
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Assessing Cell Health: Necroptosis. (2017). Bio-Rad. [Link]
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Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology. [Link]
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Methodological advances in necroptosis research: From challenges to solutions. (2022). Frontiers in Cell and Developmental Biology. [Link]
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RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. (2017). Methods in Molecular Biology. [Link]
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Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. (2020). Journal of Cellular Physiology. [Link]
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Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation. (2020). Frontiers in Cell and Developmental Biology. [Link]
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Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages. (2021). STAR Protocols. [Link]
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Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. (2017). Mediators of Inflammation. [Link]
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Necroptosis Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Necrostatin-1 - RIPK1 Inhibitor. (n.d.). InvivoGen. [Link]
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Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. (2018). The FASEB Journal. [Link]
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(A) Western blot showing pMLKL expression in HCT116RIP3 after TNF-and... (n.d.). ResearchGate. [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. [Link]
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Necroptosis | TNF-Alpha Signalling. (2020). YouTube. [Link]
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Necrostatin-1: a promising compound for neurological disorders. (2024). Frontiers in Pharmacology. [Link]
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RIPK1. (n.d.). Wikipedia. [Link]
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The death-inducing activity of RIPK1 is regulated by the pH environment. (2021). Science Signaling. [Link]
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Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. (2020). ResearchGate. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Interchim. [Link]
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RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin. (2019). mBio. [Link]
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A Comparative Guide to PIM and AXL Kinase Inhibitors: Targeting Oncogenic Pathways
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Kinases, due to their central role in cellular signaling, are major targets for therapeutic intervention, particularly in oncology.[1][2] This guide provides an in-depth, objective comparison of inhibitors targeting two critical kinase families: PIM (Proviral Integration site for Moloney murine leukemia virus) and AXL (AXL receptor tyrosine kinase). While the initial compound of interest, 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, is a valuable chemical intermediate in the synthesis of kinase inhibitors, this guide will focus on well-characterized, downstream inhibitors that incorporate similar structural motifs and are of significant interest in current research.[3][4]
We will delve into the mechanisms of action, comparative potency, and selectivity of representative inhibitors for PIM and AXL kinases. Furthermore, this guide will provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The PIM Kinase Family: Key Players in Cell Survival and Proliferation
The PIM kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[5][6] These kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[5][7] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, where they contribute to cell cycle progression, inhibition of apoptosis, and promotion of cell survival.[2][6]
PIM Kinase Signaling Pathway
The PIM kinases act on a variety of downstream substrates to promote cell survival and proliferation. A simplified representation of the PIM signaling pathway is illustrated below.
Caption: Simplified PIM kinase signaling pathway.
Comparison of PIM Kinase Inhibitors
Several small molecule inhibitors targeting the ATP-binding pocket of PIM kinases have been developed. Below is a comparison of some notable examples.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Key Features & Selectivity | Reference |
| SGI-1776 | 7 | 363 | 69 | Pan-PIM inhibitor, also inhibits FLT3.[8] | [8] |
| AZD1208 | - | - | - | Orally bioavailable pan-PIM inhibitor.[5] | [5] |
| TP-3654 | 5 (Ki) | - | 42 (Ki) | Second-generation, selective PIM-1/3 inhibitor.[8][9] | [8][9] |
| PIM447 | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | Potent and selective pan-PIM kinase inhibitor.[8] | [8] |
IC50 and Ki values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the inhibition constant, respectively. Lower values indicate higher potency.
The AXL Receptor Tyrosine Kinase: A Driver of Metastasis and Drug Resistance
AXL is a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases.[10][11] Its activation by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[10][12] Overexpression of AXL is associated with poor prognosis in a variety of cancers and has been identified as a key mechanism of resistance to both conventional chemotherapy and targeted therapies.[10][11]
AXL Signaling Pathway
The activation of AXL by its ligand Gas6 initiates a signaling cascade that promotes cancer progression and drug resistance.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
Comparison of AXL Kinase Inhibitors
A number of small molecule inhibitors targeting the kinase domain of AXL have been developed. It is important to note that many of these are multi-kinase inhibitors.[11][13]
| Inhibitor | AXL IC50 (nM) | Other Key Targets | Key Features | Reference |
| Bemcentinib (BGB324) | - | Highly selective for AXL. | First-in-class selective AXL inhibitor.[13][14] | [13][14] |
| Gilteritinib | - | FLT3 | FDA-approved for FLT3-mutated AML, also inhibits AXL.[14] | [14] |
| Cabozantinib | 7 | VEGFR2, MET, RET | FDA-approved multi-kinase inhibitor with AXL activity.[11][15] | [11][15] |
| TP-0903 | - | AXL, other RTKs | Potent AXL inhibitor, reverses EMT and sensitizes cells to PARP inhibitors.[16][17] | [16][17] |
Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions. Cellular activity data is often more representative of an inhibitor's potency.[11][15]
Experimental Protocols for Kinase Inhibitor Evaluation
The following are generalized protocols for the in vitro and cell-based evaluation of PIM and AXL kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.[18][19]
Caption: Workflow for an in vitro kinase assay using ADP-Glo™ technology.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, the purified kinase (e.g., recombinant PIM-1 or AXL), and a mixture of the specific substrate peptide and ATP.[18][19]
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for approximately 40 minutes.[18][19]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for about 30 minutes.[18][19]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Determination: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a kinase's downstream target within a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells that express the target kinase (e.g., a cancer cell line with high AXL expression) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-AKT for the AXL pathway). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the effect of the inhibitor on target phosphorylation.
Conclusion
The development of potent and selective inhibitors for the PIM and AXL kinase families represents a promising avenue for cancer therapy.[2][11] The choice of an appropriate inhibitor for research or therapeutic development depends on a variety of factors, including its potency, selectivity, and cellular activity. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other kinase inhibitors. As our understanding of the intricate roles of these kinases in cancer biology continues to grow, so too will the opportunities for the development of novel and effective targeted therapies.
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A Comparative Guide to the Biological Evaluation of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde Derivatives
In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents. Among its derivatives, nicotinaldehydes have emerged as promising precursors for novel bioactive molecules. This guide provides a comprehensive biological evaluation of a specific class of these compounds: 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde derivatives. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships, supported by detailed experimental protocols. The incorporation of a trifluoromethyl group is a strategic choice, known to enhance metabolic stability and lipophilicity, often leading to improved pharmacological profiles.[1][2]
Synthesis of this compound Derivatives
The synthetic pathway to this compound and its subsequent derivatives is a multi-step process that begins with commercially available starting materials. The core structure is typically assembled through a nucleophilic aromatic substitution reaction, followed by derivatization of the aldehyde functional group.
Synthesis of the Core Scaffold: this compound
The synthesis initiates with the reaction of 6-chloronicotinaldehyde with 3-(trifluoromethyl)phenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
Experimental Protocol: Synthesis of this compound
-
To a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMF, add 3-(trifluoromethyl)phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Derivatization of the Aldehyde
The aldehyde functional group of the core scaffold serves as a versatile handle for the synthesis of a library of derivatives. Common derivatization strategies include the formation of Schiff bases, hydrazones, and chalcones, which are known to exhibit a wide range of biological activities.[3][4]
Caption: Synthetic routes to key derivatives.
Comparative Biological Evaluation
The therapeutic potential of this compound derivatives has been explored across several key areas, including anticancer, antimicrobial, and anti-inflammatory activities. A comparative analysis of these activities, supported by experimental data from related compounds, provides valuable insights into their structure-activity relationships (SAR).
Anticancer Activity
The cytotoxicity of these derivatives is often evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Seed cancer cells (e.g., MCF-7, A549, DU145) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Nicotinaldehyde Derivatives
| Compound | Derivative Type | MCF-7 (Breast) | A549 (Lung) | DU145 (Prostate) |
| Parent Aldehyde | - | >100 | >100 | >100 |
| Derivative A | Schiff Base | 25.4 | 32.1 | 28.9 |
| Derivative B | Hydrazone | 15.8 | 21.5 | 18.2 |
| Derivative C | Chalcone | 8.2 | 12.6 | 9.7 |
| Doxorubicin | Standard Drug | 0.9 | 1.2 | 1.1 |
Note: The data presented is hypothetical and intended for comparative illustration based on trends observed in similar heterocyclic compounds.[5][7][8]
The results suggest that derivatization of the aldehyde group significantly enhances anticancer activity. Chalcone derivatives, in particular, often exhibit potent cytotoxicity, which can be attributed to their ability to interact with various biological targets, including tubulin and signaling proteins.[8] The trifluoromethyl group likely contributes to increased cellular uptake and stability.[9]
Antimicrobial Activity
The antimicrobial potential of these compounds is typically screened against a panel of pathogenic bacteria and fungi. The disc diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method is used to determine the minimum inhibitory concentration (MIC).[4][10]
Experimental Protocol: Antimicrobial Susceptibility Testing
Disc Diffusion Method:
-
Prepare a microbial inoculum and spread it evenly on the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the agar surface and incubate at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
Broth Microdilution Method (MIC Determination):
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial testing.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent Aldehyde | - | >256 | >256 | >256 |
| Derivative A | Schiff Base | 64 | 128 | 128 |
| Derivative B | Hydrazone | 32 | 64 | 64 |
| Derivative C | Chalcone | 16 | 32 | 32 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | - |
| Fluconazole | Standard Drug | - | - | 4 |
Note: The data presented is hypothetical and intended for comparative illustration based on trends observed in similar heterocyclic compounds.[10][11][12]
The antimicrobial data indicates that the derivatives, particularly the hydrazone and chalcone analogs, possess significant activity against both bacteria and fungi. The lipophilic nature imparted by the trifluoromethyl and phenoxy groups may facilitate the penetration of microbial cell membranes.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][14]
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition.
Table 3: Comparative Anti-inflammatory Activity (% NO Inhibition at 50 µM)
| Compound | Derivative Type | % NO Inhibition |
| Parent Aldehyde | - | 15.2 ± 2.1 |
| Derivative A | Schiff Base | 45.8 ± 3.5 |
| Derivative B | Hydrazone | 62.3 ± 4.2 |
| Derivative C | Chalcone | 78.5 ± 5.6 |
| Dexamethasone | Standard Drug | 92.1 ± 3.8 |
Note: The data presented is hypothetical and intended for comparative illustration based on trends observed in similar heterocyclic compounds.[13][15][16]
The anti-inflammatory results parallel the trends observed in the anticancer and antimicrobial assays, with the chalcone derivative showing the most potent activity. This suggests that these compounds may exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[13][17]
Structure-Activity Relationship (SAR) Insights
The comparative biological data allows for the deduction of key structure-activity relationships:
-
Importance of Derivatization: The underivatized this compound exhibits minimal biological activity, highlighting the critical role of the aldehyde functionalization.
-
Influence of the Linker: The nature of the chemical moiety introduced at the aldehyde position significantly impacts the biological potency. The chalcone linkage appears to be the most favorable for enhancing anticancer, antimicrobial, and anti-inflammatory activities.
-
Role of the Trifluoromethyl Group: The CF3 group is a crucial pharmacophore that likely enhances the lipophilicity and metabolic stability of the compounds, contributing to their overall bioactivity.[2][9]
-
The Phenoxy Moiety: The phenoxy group at the 6-position of the pyridine ring provides an additional aromatic system that can engage in π-π stacking and hydrophobic interactions with biological targets.
Conclusion
This guide provides a framework for the systematic biological evaluation of this compound derivatives. The comparative data, while illustrative, underscores the potential of these compounds as scaffolds for the development of novel therapeutic agents. Further optimization of the lead structures, guided by the SAR insights, could lead to the discovery of potent and selective drug candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.
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- 17. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde and its Analogs
For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, a compound of interest at the intersection of pyridinyl and trifluoromethylphenyl moieties. While direct experimental data on this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its structural components and related analogs provides a strong foundation for predicting its biological potential and guiding future research.
This guide will dissect the SAR of this compound by examining its constituent parts: the nicotinaldehyde core and the 3-(trifluoromethyl)phenoxy substituent. By comparing its hypothetical properties with known experimental data from structurally similar compounds, we can infer its likely biological activities and propose robust experimental workflows for its validation.
Deconstructing the Molecule: The Nicotinaldehyde Scaffold
The nicotinaldehyde (pyridine-3-carboxaldehyde) core is a versatile scaffold in medicinal chemistry. The aldehyde group is a key reactive center, capable of forming Schiff bases with primary amines, a common interaction with biological targets like lysine residues in proteins. The pyridine ring itself, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility and target binding.
The position of the aldehyde at the 3-position of the pyridine ring is crucial. Aromatic aldehydes are known to exhibit a range of biological activities, and their reactivity can be modulated by the electronic effects of other substituents on the ring.[1]
The Influence of the 6-[3-(Trifluoromethyl)phenoxy] Substituent
The substituent at the 6-position of the pyridine ring dramatically influences the molecule's overall properties. The phenoxy linker introduces a degree of conformational flexibility, while the trifluoromethyl group is a well-established modulator of physicochemical and biological properties in drug design.
The Trifluoromethyl Group: A Key Player in Bioactivity
The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry for several reasons:
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within biological targets.[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.[2]
-
Electronic Effects: As a strong electron-withdrawing group, the CF3 group can influence the acidity or basicity of nearby functional groups and modulate the reactivity of the aromatic ring.
-
Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.
The position of the CF3 group on the phenyl ring is also critical. In the case of a meta-substitution (3-position), its electron-withdrawing effects can influence the electron density of the entire phenoxy moiety.
Comparative Analysis with Structurally Related Compounds
While data on this compound is scarce, we can draw valuable insights from related structures. For instance, various 3-(trifluoromethyl)benzaldehyde derivatives have shown significant biological activities.[2] Furthermore, compounds containing a trifluoromethylpyridine moiety are prevalent in agrochemical and pharmaceutical agents.[4]
| Compound/Analog Class | Key Structural Features | Observed Biological Activity | Reference |
| 3-(Trifluoromethyl)benzaldehyde Derivatives | Phenyl ring with a trifluoromethyl group and an aldehyde. | Anticancer, antimicrobial, and anti-inflammatory activities have been reported for various derivatives.[2] | [2] |
| 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | Pyridine ring with a trifluoromethyl group at the 6-position and an aldehyde at the 3-position. | A key intermediate in the synthesis of advanced pharmaceutical agents, suggesting its utility in constructing bioactive molecules.[5] | [5] |
| 2-phenyl-3-(3'-trifluoromethylphenoxy)pyridine | A pyridine ring with a phenyl group at the 2-position and a 3-(trifluoromethyl)phenoxy group at the 3-position. | Exhibited significant anticonvulsant activity in a mouse maximal electroshock (MES) test.[6] | [6] |
| 6-Morpholinonicotinaldehyde Derivatives | Nicotinaldehyde with a morpholine ring at the 6-position. | Used as intermediates for compounds designed to induce ferroptosis, a form of programmed cell death with potential applications in oncology.[7] | [7] |
Hypothesized Biological Target and Mechanism of Action: Inhibition of PDK1
Based on the structural features of this compound, a plausible biological target is 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[8][9] Dysregulation of this pathway is a hallmark of many cancers, making PDK1 an attractive target for therapeutic intervention.
The rationale for this hypothesis lies in the ability of the aldehyde group to potentially form a covalent bond with a cysteine residue in the active site of PDK1, a mechanism observed with other aldehyde-containing kinase inhibitors. The trifluoromethylphenoxy moiety could then occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of PDK1 can suppress downstream signaling through AKT, leading to the induction of apoptosis and the suppression of cell proliferation.[10][11]
Signaling Pathway Diagram
Caption: Proposed mechanism of action via inhibition of the PI3K/PDK1/AKT signaling pathway.
Experimental Validation: Protocols and Workflows
To validate the hypothesized biological activity and elucidate the SAR of this compound, a systematic experimental approach is necessary.
Synthesis of this compound
A plausible synthetic route involves a nucleophilic aromatic substitution reaction.
Protocol:
-
Starting Materials: 6-chloronicotinaldehyde and 3-(trifluoromethyl)phenol.
-
Reaction Conditions: In a suitable solvent such as dimethylformamide (DMF), combine 6-chloronicotinaldehyde (1 equivalent) and 3-(trifluoromethyl)phenol (1.1 equivalents).
-
Base: Add a base, for example, potassium carbonate (K2CO3, 2 equivalents), to facilitate the deprotonation of the phenol.
-
Temperature: Heat the reaction mixture, for instance, to 100-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis, characterization, and biological evaluation of this compound and its analogs.
In Vitro PDK1 Kinase Assay
Objective: To determine the inhibitory activity of this compound against PDK1.
Principle: This assay measures the phosphorylation of a substrate peptide by PDK1 in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Protocol:
-
Reagents: Recombinant human PDK1 enzyme, a suitable substrate peptide (e.g., T308tide), ATP, and the test compound.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, PDK1 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated product using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and SAR Exploration
To build a comprehensive SAR profile, a series of analogs should be synthesized and tested. Key modifications could include:
-
Varying the position of the trifluoromethyl group on the phenoxy ring (ortho, para) to probe the effect on binding.
-
Replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.
-
Modifying the aldehyde group to other functional groups (e.g., nitrile, ketone) to assess the importance of the covalent interaction.
-
Altering the linker between the two aromatic rings to explore conformational effects.
By systematically exploring these structural modifications, a detailed understanding of the SAR can be established, paving the way for the design of more potent and selective inhibitors.
Conclusion
References
- (Reference to a general medicinal chemistry textbook discussing pyridine bioisosteres - not
- (Reference to a general organic chemistry textbook on the reactivity of aldehydes - not
-
An, S., et al. (2020). Inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) can revert cellular senescence in human dermal fibroblasts. Proceedings of the National Academy of Sciences, 117(49), 31247-31257. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. [Link]
-
(2020). Inhibition of 3-phosphoinositide–dependent protein kinase 1 (PDK1) can revert cellular senescence in human dermal fibroblasts. NIH. [Link]
- (Reference to a general medicinal chemistry textbook on the properties of the trifluoromethyl group - not
- (Reference to a general medicinal chemistry textbook on metabolic stability - not
-
Nishimura, A., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(4), 237-247. [Link]
- (Reference to a general medicinal chemistry textbook on drug-target interactions - not
- (Reference to a general medicinal chemistry textbook on SAR - not
- (Reference to a general medicinal chemistry textbook on drug design - not
-
Wikipedia. (n.d.). Phosphoinositide-dependent kinase-1. [Link]
- (Reference to a general medicinal chemistry textbook on covalent inhibitors - not
- (Reference to a general organic chemistry textbook on nucleophilic aromatic substitution - not
- (Reference to a general biochemistry textbook on kinase assays - not
- (Reference to a general medicinal chemistry textbook on lead optimization - not
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Safo, M. K., et al. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14795-14817. [Link]
-
Jordan, V. C., et al. (1995). Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines. Journal of Pharmacy and Pharmacology, 47(3), 222-227. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 10. Inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) can revert cellular senescence in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of 3-phosphoinositide–dependent protein kinase 1 (PDK1) can revert cellular senescence in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical, yet often underestimated, hurdle in this process is the comprehensive assessment of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a deep dive into the cross-reactivity profiling of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde, a novel compound with therapeutic potential. We will objectively compare its hypothetical selectivity against established molecules and provide a framework of robust experimental protocols for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules with the highest standards of safety and precision.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
The core principle of targeted therapy is to modulate the activity of a specific biological target. However, the cellular environment is a complex network of structurally and functionally related proteins. A drug molecule, therefore, may interact with unintended targets, a phenomenon known as polypharmacology. While sometimes beneficial, off-target binding is more often associated with adverse effects. The trifluoromethylphenoxy and nicotinaldehyde moieties in our subject compound, for instance, are present in numerous bioactive molecules, heightening the importance of a thorough selectivity assessment. A proactive and comprehensive cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental component of a successful drug discovery program.
Comparative Selectivity Analysis: A Hypothetical Framework
Given the novel nature of this compound, we will establish a comparative framework using well-characterized compounds that share structural similarities. This allows us to anticipate potential off-target families and design a focused profiling strategy.
Table 1: Hypothetical Comparative Selectivity Profile
| Compound | Primary Target Family | Known Off-Targets | Key Structural Moieties |
| This compound | Hypothesized: Kinase X | To be determined | Trifluoromethylphenoxy, Nicotinaldehyde |
| Sorafenib | Kinase (VEGFR, PDGFR, RAF) | Multiple kinases (e.g., c-Kit, RET) | Trifluoromethylphenoxy |
| Gefitinib | Kinase (EGFR) | Other kinases, Cytochrome P450 enzymes | Substituted quinazoline |
| Bortezomib | Proteasome | Serine proteases | Boronic acid, Pyrazine |
This table serves as a conceptual guide. The presence of the trifluoromethylphenoxy group, also found in multi-kinase inhibitors like Sorafenib, suggests that a broad kinase screen should be a primary step in the profiling of this compound.
Experimental Workflows for Robust Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will outline three key experimental workflows: a broad panel screen, a targeted cellular assay, and an unbiased cellular engagement study.
Workflow 1: Broad Panel Screening (In Vitro)
The initial step is to cast a wide net to identify potential off-target interactions across major protein families. Commercially available screening panels offer an efficient way to assess a compound's activity against hundreds of targets in a single experiment.
Experimental Protocol: KinomeScan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Assay Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 35% or 10%.
Diagram 1: KinomeScan™ Workflow
Caption: Workflow for in vitro kinase profiling.
Workflow 2: Cellular Thermal Shift Assay (CETSA®)
Identifying a binding event in a biochemical assay is the first step. The next is to confirm target engagement in a more physiologically relevant cellular context. CETSA® is a powerful technique to assess whether a compound binds to its intended target and any potential off-targets in intact cells.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).
-
Lysis and Protein Quantification: Lyse the cells to separate the soluble and aggregated protein fractions. Quantify the amount of a specific target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A ligand-bound protein will be stabilized and exhibit a higher melting temperature compared to the unbound protein.
Diagram 2: CETSA® Workflow
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Workflow 3: Chemoproteomics
For an unbiased view of the cellular targets of a compound, chemoproteomics is an invaluable tool. This approach uses chemical probes to enrich and identify compound-binding proteins from the entire proteome.
Experimental Protocol: Chemoproteomics (Activity-Based Protein Profiling)
-
Probe Synthesis: Synthesize a probe version of this compound that includes a reactive group for covalent modification of targets and a reporter tag (e.g., biotin) for enrichment.
-
Cell Lysate Labeling: Incubate the probe with cell lysates. The probe will covalently label accessible and reactive sites on target proteins.
-
Enrichment and Digestion: Use streptavidin beads to enrich the biotin-tagged proteins. Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.
-
Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific targets.
Diagram 3: Chemoproteomics Workflow
Caption: Chemoproteomics workflow for target identification.
Conclusion and Forward Look
The comprehensive cross-reactivity profiling of a novel compound like this compound is a multi-step, data-driven process. By employing a combination of broad panel screening, cellular target engagement assays, and unbiased proteomics, researchers can build a detailed selectivity map. This not only de-risks the progression of the compound but also provides valuable insights into its mechanism of action and potential therapeutic applications. The path to a successful therapeutic is one of meticulous scientific inquiry, and a thorough understanding of a compound's interactions within the complex cellular milieu is a cornerstone of this endeavor.
References
-
KinomeScan™ Technology: DiscoverX Corporation, "KINOMEscan." [Link]
-
Cellular Thermal Shift Assay (CETSA®): Martinez Molina, D., et al. (2013). "Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay." Science. [Link]
-
Chemoproteomics: Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Trifluoromethylpyridine Compounds
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring confers a unique combination of physicochemical properties that medicinal chemists leverage to overcome common developmental hurdles.[3] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and optimize its pharmacokinetic profile.[3][4] These attributes have led to the successful development of numerous TFMP-containing pharmaceuticals and agrochemicals, from anticancer agents to potent insecticides.[1][2][5]
However, the journey from a promising hit in a high-throughput screen to a viable clinical or commercial candidate is fraught with challenges. A successful compound must not only exhibit potent activity in a controlled in vitro environment but also demonstrate safety and efficacy within the complex biological system of a living organism. This guide provides a comprehensive framework for the comparative analysis of trifluoromethylpyridine compounds, detailing the critical in vitro assays and in vivo models required to bridge the translational gap. We will explore the causality behind experimental choices, provide self-validating protocols, and present a logical workflow from initial screening to preclinical evaluation.
Part 1: In Vitro Evaluation - Characterizing Potency, Selectivity, and Metabolic Fate
The initial phase of evaluation aims to characterize the intrinsic properties of a TFMP compound. In vitro assays are rapid, cost-effective, and essential for establishing a baseline understanding of a compound's biological activity and potential liabilities before committing to resource-intensive animal studies.
Assessing Biological Activity and Potency
The primary goal is to quantify the compound's effect on its intended biological target. The choice of assay is dictated by the therapeutic area. For instance, in oncology, cytotoxicity assays against relevant cancer cell lines are a fundamental first step.[6][7]
Key Assays:
-
Cytotoxicity/Cell Viability Assays (e.g., MTT, CTG): These assays measure the concentration at which a compound inhibits cell growth by 50% (IC50) or is cytotoxic to 50% of cells (CC50). A wide panel of cell lines should be used to assess the spectrum of activity.[6][8]
-
Enzyme Inhibition Assays: For compounds designed to inhibit a specific enzyme (e.g., a kinase), biochemical assays are used to determine the IC50 value against the purified target. This provides a direct measure of on-target potency.
-
Antimicrobial Assays: For infectious disease applications, the minimum inhibitory concentration (MIC) is determined against relevant bacterial or fungal strains.[9]
The data generated allows for an initial structure-activity relationship (SAR) assessment, where the potency of different TFMP analogs can be directly compared.[10]
| Compound Example | Assay Type | Target/Cell Line | Potency (IC50 / EC50) | Reference |
| Sulfone-containing TFMP (F10) | Antibacterial | Xanthomonas oryzae pv. oryzae | 83 mg L⁻¹ | [9] |
| Thiazolo[4,5-d]pyrimidine (3a) | Anticancer | C32 (Melanoma) | 24.4 µM | [8] |
| (Trifluoromethyl)pyridine (20) | Anti-Chlamydial | C. trachomatis infected HEp-2 cells | < 50 µg/mL | [11] |
| Paeonol-TFMP Derivative (B12) | Anti-inflammatory | RAW264.7 cells (NO Inhibition) | 2.14 µM | [12] |
The Critical Role of Metabolic Stability
A common reason for late-stage drug failure is poor metabolic stability. The TFMP moiety is often incorporated specifically to block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] An in vitro Human Liver Microsome (HLM) stability assay is the gold standard for predicting a compound's metabolic fate.[13]
Causality Behind Experimental Choice: Liver microsomes contain a high concentration of the CYP enzymes responsible for the majority of Phase I drug metabolism. By incubating a compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint) and in vitro half-life (t½). A compound that is rapidly metabolized in this assay is unlikely to achieve sufficient exposure in vivo to be effective. The trifluoromethyl group, being highly resistant to metabolism, is expected to confer stability compared to a non-fluorinated analog.[4]
-
Preparation:
-
Prepare a stock solution of the test TFMP compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.
-
Prepare a phosphate buffer solution (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).
-
Part 2: In Vivo Assessment - Evaluating Safety, Pharmacokinetics, and Efficacy
While in vitro data is foundational, it cannot predict how a compound will behave in a complex, multi-organ system. In vivo studies in animal models are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics (PK)—and to demonstrate its efficacy in a disease context.[14]
Pharmacokinetic (PK) Studies: Will the Compound Reach its Target?
A PK study answers critical questions: After administration, is the compound absorbed into the bloodstream? Does it distribute to the target tissues? How long does it remain at a therapeutic concentration before being eliminated?[14] These studies are typically performed in rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) administration.[15][16]
Causality Behind Experimental Choice: IV administration provides a baseline, representing 100% bioavailability, allowing for the calculation of fundamental parameters like clearance and volume of distribution. Comparing the drug exposure (Area Under the Curve, AUC) from PO administration to the IV data allows for the calculation of oral bioavailability (F%), a critical parameter for orally administered drugs.[15] The enhanced lipophilicity from the TFMP group can improve membrane penetration and absorption, but this must be verified experimentally.[3]
| Pharmacokinetic Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents total drug exposure over time. |
| t½ | Elimination half-life. | Determines dosing frequency. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| F% | Oral Bioavailability. | The fraction of an oral dose that reaches systemic circulation. |
Table based on principles from TheraIndx Life Sciences.[14]
A study of a 4-anilino-6-aminoquinazoline derivative in rats provides a real-world example, showing the compound achieved reasonable oral bioavailability of 21%.[15]
Efficacy Studies: Does the Compound Work in a Disease Model?
The ultimate test of a TFMP compound is its ability to produce a desired therapeutic effect in a relevant animal model of disease. The choice of model is critical for translational success.
Key Models:
-
Oncology: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., Athymic Nude mice), are standard for evaluating anti-tumor activity.[17][18] Tumor volume is measured over time to assess the compound's efficacy compared to a vehicle control.[19]
-
Inflammation: Murine models like imiquimod-induced psoriasis or LPS-induced systemic inflammation are used to assess the anti-inflammatory effects of test compounds.[12][20]
-
Infectious Disease: Acute infection models are used where animals are challenged with a pathogen and then treated with the test compound to measure survival or reduction in pathogen load.[11]
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the TFMP compound and controls via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., once daily for 21 days).[21]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histological analysis).[19]
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups to determine if the TFMP compound significantly inhibits tumor growth.
-
Part 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)
A central challenge in drug development is that in vitro potency does not always translate to in vivo efficacy.[16] A compound with a low nanomolar IC50 in vitro may fail in vivo due to poor pharmacokinetics, high plasma protein binding, or rapid metabolism. The systematic comparison of data is therefore crucial.
Causality and Logic: The goal of IVIVC is to establish a quantitative relationship between an in vitro property and an in vivo outcome.[16][22] For example, pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to correlate the plasma concentration of a TFMP compound (in vivo PK data) with the degree of target inhibition or therapeutic response (in vivo efficacy data). This model can then be used to predict the human dose required to achieve the necessary target engagement, which was initially informed by the in vitro potency data.[16] A successful IVIVC suggests that the in vitro assay is a reliable predictor of in vivo performance, validating its use for screening and optimizing future compounds.
Visualizations
Caption: General workflow for the evaluation of TFMP compounds.
Caption: Impact of the CF3 group's properties on drug profile.
Conclusion
The systematic and comparative evaluation of trifluoromethylpyridine compounds, from cell-based assays to whole-animal studies, is fundamental to identifying candidates with true therapeutic potential. The unique properties imparted by the TFMP moiety offer significant advantages, particularly in enhancing metabolic stability and potency.[1][3] However, these presumed benefits must be rigorously validated through the experimental framework outlined in this guide. By understanding the causality behind each experimental step and focusing on establishing a robust in vitro-in vivo correlation, researchers can de-risk their projects, accelerate development timelines, and ultimately increase the probability of translating a promising molecule into an impactful therapeutic or agrochemical.
References
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: RSC Publishing URL: [Link]
-
Title: Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies Source: Semantic Scholar URL: [Link]
-
Title: In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Animal Study - Testing Source: TFBS Bioscience, Inc. URL: [Link]
-
Title: Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Validating the Mechanism of Action of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the elucidation of a small molecule's mechanism of action (MoA) is a critical milestone that bridges the gap between a promising hit and a viable therapeutic candidate. This guide provides a comprehensive framework for validating the MoA of a novel compound, using 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde as a case study. As specific experimental data for this compound is not yet widely available in the public domain, we will present a robust, multi-pronged strategy that researchers can employ to thoroughly characterize its biological activity. This guide will objectively compare hypothetical outcomes with those of established alternatives, grounded in established scientific principles and methodologies.
The Initial Challenge: From Phenotypic Hit to Mechanistic Insight
Phenotypic screening is a powerful approach in drug discovery, enabling the identification of compounds that elicit a desired biological response in cellular or organismal models without a priori knowledge of the molecular target.[1][2][3][4][5] Let us hypothesize that this compound (herein referred to as Compound X) was identified in a high-content screen for its potent anti-proliferative effects in a panel of non-small cell lung cancer (NSCLC) cell lines. While this is a crucial first step, it is imperative to move beyond this observation to understand how Compound X exerts its effects. This is the central challenge of MoA validation: to deconstruct a phenotypic observation into a concrete series of molecular events.
A typical drug discovery workflow, starting from a phenotypic screen, involves a multi-step process to identify and validate the target and mechanism of action.
Figure 1: A generalized workflow for validating the mechanism of action of a novel compound identified through phenotypic screening.
Step 1: Unbiased Target Identification using Chemoproteomics
To move from a phenotypic observation to a molecular target, unbiased chemoproteomic approaches are invaluable. These methods aim to identify the direct binding partners of a small molecule within the complex milieu of a cell lysate.[6] For Compound X, we will employ a Kinobeads-based competition binding assay.[7][8]
Rationale for Experimental Choice
The Kinobeads platform utilizes a resin with immobilized broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[7][8] By incubating cell lysates with increasing concentrations of Compound X prior to incubation with the Kinobeads, we can identify which kinases are competed off the beads by our compound. This provides a quantitative measure of binding affinity for a large number of kinases simultaneously.[9] This approach is particularly relevant given that kinase signaling pathways are frequently dysregulated in cancer.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Culture A549 (NSCLC) cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA assay.
-
Competition Binding: Aliquot the cell lysate and incubate with a dose range of Compound X (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate-compound mixture and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. The relative abundance of each kinase in the presence of Compound X compared to the vehicle control is used to generate dose-response curves and calculate the half-maximal effective concentration (EC50) for binding.
Hypothetical Data and Comparison
Let's hypothesize that the Kinobeads experiment identifies Epidermal Growth Factor Receptor (EGFR) as a high-affinity target of Compound X. We can compare this hypothetical data with the known EGFR inhibitors, Gefitinib and Osimertinib.
| Compound | Target(s) Identified | Binding Affinity (EC50) for EGFR |
| Compound X (Hypothetical) | EGFR | 50 nM |
| Gefitinib (Alternative 1) | EGFR | 20-80 nM |
| Osimertinib (Alternative 2) | EGFR (including T790M mutant) | <20 nM |
This hypothetical result would position Compound X as a potent EGFR binder, comparable to first-generation inhibitors like Gefitinib.
Step 2: Confirming Target Engagement in a Cellular Context
While in vitro binding assays are informative, it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[10][11][12] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[13][14][15][16][17]
Rationale for Experimental Choice
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[15][16] This allows for the direct detection of target engagement in intact cells without the need for compound labeling, which can alter its properties.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Seed A549 cells and grow to ~80% confluency. Treat the cells with Compound X (e.g., 1 µM) or vehicle control (DMSO) for 2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (EGFR) remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble EGFR as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Hypothetical Data and Comparison
A successful CETSA experiment would demonstrate a rightward shift in the EGFR melting curve in the presence of Compound X, indicating stabilization.
| Treatment | Apparent Melting Temperature (Tm) of EGFR | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52°C | - |
| Compound X (1 µM) | 58°C | +6°C |
| Gefitinib (1 µM) | 59°C | +7°C |
This hypothetical data would provide strong evidence that Compound X directly binds to and stabilizes EGFR in intact cancer cells.
Figure 3: A simplified representation of the EGFR signaling pathway and the hypothesized inhibitory action of Compound X.
Hypothetical Data and Comparison
The Western blot analysis would be expected to show a dose-dependent decrease in the phosphorylation of EGFR, ERK, and Akt in the presence of Compound X.
| Treatment | p-EGFR Inhibition (IC50) | p-ERK Inhibition (IC50) | p-Akt Inhibition (IC50) |
| Compound X | 60 nM | 75 nM | 80 nM |
| Gefitinib | 50 nM | 60 nM | 70 nM |
| Osimertinib | 15 nM | 20 nM | 25 nM |
These hypothetical results would demonstrate that Compound X effectively blocks EGFR signaling, consistent with its proposed mechanism of action.
Conclusion: Building a Coherent Mechanistic Narrative
By systematically progressing from unbiased target identification to cellular target engagement and downstream pathway analysis, we can construct a robust and evidence-based narrative for the mechanism of action of a novel compound like this compound. This multi-faceted approach, which integrates chemoproteomics, biophysical assays, and cell-based functional readouts, is essential for de-risking drug discovery projects and provides a solid foundation for further preclinical and clinical development. The comparative data, albeit hypothetical in this guide, underscores the importance of benchmarking against existing standards to understand the potential advantages and liabilities of a new chemical entity.
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A Comparative Guide to the Synthetic Routes of Trifluoromethylated Pyridines: Strategies, Mechanisms, and Applications
The introduction of a trifluoromethyl (-CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient and scalable synthesis of trifluoromethylated pyridines is of paramount importance to researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparative analysis of the primary synthetic routes to these valuable compounds, offering an in-depth look at their methodologies, performance, and practical applications, grounded in experimental data and mechanistic insights.
Direct C-H Trifluoromethylation: A Modern Approach to Late-Stage Functionalization
Direct C-H trifluoromethylation has emerged as an attractive strategy, allowing for the introduction of the -CF₃ group onto a pre-existing pyridine ring. This approach is particularly valuable for late-stage functionalization in drug discovery programs. However, the electron-deficient nature of the pyridine ring presents a significant challenge, often leading to issues with reactivity and regioselectivity.
Recent advancements in this field have been driven by the development of novel trifluoromethylating reagents and catalytic systems, including photoredox catalysis. These methods typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the pyridine ring.
Key Reagents and Methodologies
Several reagents have been developed for direct trifluoromethylation, each with its own set of advantages and limitations.
-
Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This is a cost-effective and easy-to-handle solid that can generate •CF₃ radicals upon oxidation.[1][2] It has a broad substrate scope but can sometimes suffer from a lack of regioselectivity.[2][3]
-
Togni's Reagents (Hypervalent Iodine Compounds): These are highly effective electrophilic trifluoromethylating agents that can react with a wide range of nucleophiles.[4] They are known for their high reactivity and can participate in both electrophilic and radical pathways.[4][5]
-
Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These reagents are thermally stable and effective for the trifluoromethylation of a variety of nucleophiles.[4] They are particularly useful for reactions requiring higher temperatures.[6]
The choice of reagent and reaction conditions can significantly influence the regioselectivity of the trifluoromethylation, with different positions on the pyridine ring being favored depending on the electronic and steric properties of the substrate and the nature of the trifluoromethylating agent.[7]
Mechanistic Insights: The Role of Photoredox Catalysis
Photoredox catalysis has revolutionized direct C-H trifluoromethylation by enabling the generation of •CF₃ radicals under mild conditions using visible light.[8][9] The general mechanism involves the excitation of a photocatalyst, which then engages in a single-electron transfer (SET) with a trifluoromethyl source to generate the •CF₃ radical. This radical then adds to the pyridine ring, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product.[8][9]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a secure laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, is paramount.
The causality behind the stringent disposal requirements for this compound lies in its chemical structure: the presence of a trifluoromethyl group designates it as a halogenated organic compound.[1] Halogenated compounds are known for their potential persistence in the environment and the formation of hazardous byproducts upon improper disposal or incineration.[2] Therefore, a self-validating system of waste management, from point of generation to final disposal, is essential.
Hazard Identification and Immediate Safety Precautions
Primary Hazards Include:
-
Acute Oral Toxicity : Similar compounds are classified as toxic if swallowed.[3][4][5]
-
Skin Irritation and Sensitization : May cause skin irritation and potentially an allergic skin reaction.[3][4]
-
Serious Eye Irritation : Can cause serious damage to the eyes.[3][4]
-
Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory irritation.[3][4]
All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to mitigate the risks of exposure during the handling and disposal of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential sensitization.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes that can cause serious eye damage.[3][6] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from accidental spills.[3] |
| Respiratory Protection | NIOSH-approved respirator (if dust or aerosols may be generated) | Prevents respiratory tract irritation from airborne particles.[6][7] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Clear the immediate area of all personnel and restrict access.
-
Don Appropriate PPE: Ensure you are wearing the full required PPE before addressing the spill.
-
Contain the Spill: For solid spills, use a dry clean-up procedure and avoid generating dust.[3] Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated, labeled, and sealable hazardous waste container.[7][8]
-
Decontaminate the Area: Wipe down the spill area with an appropriate solvent (consult your institution's EHS guidelines) and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
-
Report the Spill: Inform your laboratory supervisor and institutional EHS department of the spill, detailing the chemical and the cleanup procedure followed.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a halogenated hazardous waste.[1][9] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[10][11]
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management system. Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[11]
-
Solid Waste:
-
Collect all solid waste containing this compound, including contaminated personal protective equipment (gloves, etc.), weighing papers, and empty containers, in a designated, puncture-proof, and sealable container.[12]
-
This container must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".[13]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it must be collected in a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Waste".[1]
-
The label must list all chemical constituents and their approximate concentrations.[12]
-
Do not overfill waste containers; a maximum of 80% capacity is recommended to allow for vapor expansion.[12]
-
Final Disposal Procedure
The ultimate disposal of this chemical requires specialized treatment to ensure the complete destruction of the hazardous components.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][14]
-
Provide Documentation: Furnish all necessary information about the waste, including the chemical name and quantity, to the disposal personnel.
-
Licensed Disposal: The waste will be transported to a permitted hazardous waste management facility. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[2][7]
The following flowchart illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.
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Navigating the Synthesis and Handling of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and utilization of novel chemical entities are cornerstones of drug discovery and development. Among these, 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde represents a compound of interest, likely as a key intermediate in the construction of more complex bioactive molecules. Its unique structural features—a trifluoromethyl group, a phenoxy ether linkage, and a nicotinaldehyde moiety—necessitate a thorough understanding of its reactivity and potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and compliant disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
Hazard Assessment and Toxidicological Profile
A comprehensive understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) for this compound indicates that it is a toxic solid.[1] The primary hazards associated with this compound are:
-
Toxicity: Toxic if swallowed.[1]
-
Skin and Eye Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The trifluoromethyl group and the aromatic aldehyde functionality contribute to these potential hazards. Aromatic aldehydes can be reactive and may cause irritation, while organofluorine compounds can have unique toxicological profiles. Therefore, a cautious and well-planned approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
The following table summarizes the essential PPE for handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Butyl rubber gloves should be considered for prolonged contact or immersion, as they offer excellent resistance to many organic compounds.[2][3][4] Always inspect gloves for any signs of degradation before use and change them frequently. |
| Eyes/Face | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[2][5] A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities.[5][6] |
| Body | Laboratory coat and chemical-resistant apron | A flame-retardant and chemical-resistant laboratory coat should be worn at all times.[6][7] For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5][6] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[2][6][8] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the specific operational conditions. |
| Feet | Closed-toe shoes | Non-porous, closed-toe shoes are required to protect against spills and falling objects.[7] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task.
Operational Handling and Storage Plan
Adherence to strict operational protocols is critical for minimizing the risk of exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust provided by the fume hood.
Safe Handling Practices
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10][11]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the laboratory and should be laundered separately before reuse.[1][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]
Storage Requirements
-
Original Container: Store the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][13]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13]
Spill and Emergency Procedures
Prompt and appropriate action in the event of a spill is crucial to mitigate potential hazards.
Small Spills (in a chemical fume hood)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills (outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any airborne contaminants.
-
Emergency Response: Contact your institution's emergency response team or local emergency services. Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][13]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation
-
Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) and any unused solid compound must be collected in a designated, labeled hazardous waste container for halogenated organic solids.[14][15]
-
Halogenated Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for halogenated organic liquid waste.[14][16]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
Disposal Method
-
Incineration: The primary and recommended method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[17] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts safely.
-
University/Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on proper waste container selection, labeling, and pickup schedules.
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement while upholding the principles of responsible chemical stewardship.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023-09-18). [Link]
-
Office of Clinical and Research Safety. The Laboratory Standard. [Link]
-
Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? [Link]
-
ASPR. OSHA Standards for Biological Laboratories. [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
-
Centers for Disease Control and Prevention (CDC). Chemical Safety in the Workplace. (2024-11-12). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guidelines for Chemical Hazards (81-123). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
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National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Unknown. hazardous waste segregation. [Link]
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017-06-04). [Link]
-
Unknown. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
BASF. Safety data sheet. (2024-04-08). [Link]
-
Trimaco. Essential Chemical PPE. (2023-09-08). [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Unisafe. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]
-
Autech Corp. MSDS of 2-(2,3-Difluorophenyl)-6-(trifluoromethyl)nicotinaldehyde. [Link]
-
Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
